gypenoside XLIX
Descripción
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gypenoside XLIX: A Technical Guide to its Biological Source and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin, is a key bioactive constituent isolated from the plant Gynostemma pentaphyllum. This technical guide provides a comprehensive overview of this compound, detailing its biological source, mechanism of action, and potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental methodologies for its study, and visualizes its primary signaling pathway.
Introduction
This compound is a prominent member of the gypenosides, a class of saponins (B1172615) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family.[1][2] Also known as Jiaogulan or "Southern Ginseng," Gynostemma pentaphyllum has a long history of use in traditional medicine for treating various ailments, including hyperlipidemia, inflammation, and cardiovascular diseases.[1][2] this compound has emerged as a molecule of significant interest due to its potent and selective activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation.[1][2]
Biological Source
The primary and exclusive biological source of this compound is the plant Gynostemma pentaphyllum .[1][2] This herbaceous vine is widely distributed in Southern China and other parts of Asia. The leaves and aerial parts of the plant are rich in a diverse array of gypenosides, with this compound being one of the most abundant and pharmacologically active components.[3]
Quantitative Data Summary
The biological activities of this compound have been quantified in several key studies. The following tables summarize these findings.
| Parameter | Value | Assay System | Reference |
| EC₅₀ for PPAR-α Activation | 10.1 µM | PPAR-α luciferase reporter assay in HEK293 cells | [1][2] |
| Target | Effect | Concentration | Cell Line/Model | Reference |
| NF-κB Activation (LPS-induced) | Inhibition | Concentration-dependent | Murine Macrophages | [1][2] |
| NF-κB (p65) Nuclear Translocation (TNF-α-induced) | Inhibition | Not specified | THP-1 monocytes, HUVECs | [1][2] |
| VCAM-1 Promoter Activity (TNF-α-induced) | Inhibition | 0-300 µM | HUVECs | [4] |
| VCAM-1 mRNA and Protein Expression (TNF-α-induced) | Inhibition | Not specified | HUVECs | [4] |
| Atherosclerotic Lesions | Significant Reduction | Not specified | ApoE-/- mice on a high-fat choline (B1196258) diet | [5] |
| Insulin Resistance (Lipid-induced) | Alleviation | 4 mg/Kg (in vivo) | Sprague-Dawley rats | [6] |
Key Signaling Pathway: PPAR-α Activation and NF-κB Inhibition
This compound exerts its primary anti-inflammatory effects through the activation of PPAR-α. This activation leads to the downstream inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Caption: this compound activates PPAR-α, leading to the inhibition of NF-κB signaling.
Experimental Protocols
Isolation and Purification of this compound from Gynostemma pentaphyllum
This protocol is adapted from established methods for the extraction and purification of gypenosides.[7]
-
Extraction:
-
Air-dry the aerial parts of Gynostemma pentaphyllum and grind into a fine powder.
-
Extract the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio under reflux for 2 hours. Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Suspend the crude extract in water and apply it to a D101 macroporous resin column.
-
Wash the column sequentially with water to remove sugars and other polar impurities, followed by a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, and 95%) to elute the gypenosides.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to identify fractions rich in this compound.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Combine the this compound-rich fractions and subject them to silica gel column chromatography.
-
Elute the column with a solvent system of chloroform-methanol-water (e.g., 8:2:0.2, v/v/v).
-
Collect the fractions and monitor by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water in a gradient elution.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Caption: Workflow for the isolation and purification of this compound.
PPAR-α Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate PPAR-α.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Co-transfect the cells with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0-300 µM) for 24 hours.[4] Include a vehicle control (DMSO) and a known PPAR-α agonist (e.g., Wy-14643) as a positive control.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Western Blot for NF-κB (p65) Nuclear Translocation
This protocol assesses the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2]
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or THP-1 monocytes.
-
Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (e.g., 10%).
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p65 (e.g., rabbit anti-p65, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal loading.
-
Real-Time Quantitative PCR (RT-qPCR) for VCAM-1 Expression
This method quantifies the effect of this compound on the mRNA expression of the adhesion molecule VCAM-1.[4]
-
Cell Culture and Treatment:
-
Culture HUVECs and treat with this compound and TNF-α as described in the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using a SYBR Green-based master mix and specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
VCAM-1 Primer Example:
-
Forward: 5'-GTTGAAGGATGCGGGAGTAT-3'
-
Reverse: 5'-GGATTCAGGAATTTGAGGCA-3'
-
-
GAPDH Primer Example:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-TTGAGGTCATGTGGGCCATG-3'
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound, a natural product derived from Gynostemma pentaphyllum, demonstrates significant therapeutic potential, particularly in the context of inflammatory and cardiovascular diseases. Its well-defined mechanism of action, centered on the selective activation of PPAR-α and subsequent inhibition of the NF-κB inflammatory pathway, provides a strong rationale for its further investigation and development as a novel therapeutic agent. The experimental protocols detailed in this guide offer a foundation for researchers to explore the multifaceted biological activities of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
Gypenoside XLIX: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a prominent dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It details the molecular mechanisms underlying its therapeutic potential, focusing on key signaling pathways it modulates. Experimental protocols from pivotal studies are outlined, and quantitative data are systematically presented to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex glycoside with a dammarane (B1241002) triterpene core. Its chemical structure has been elucidated through spectroscopic analysis.
Chemical Structure:
Figure 1: 2D chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₁ | [4] |
| Molecular Weight | 1047.23 g/mol | [4][5] |
| IUPAC Name | (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [4] |
| Physical Description | White powder | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [5] |
| Purity | ≥98% (Commercially available) | [5] |
Pharmacological Properties and Biological Activities
This compound exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for various diseases.[1][6] Its primary activities include anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.
Table 2: Summary of Pharmacological Activities of this compound
| Pharmacological Activity | Key Findings |
| Anti-inflammatory | Inhibits NF-κB activation via a PPAR-α-dependent pathway.[7] Reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] |
| Antioxidant | Mitigates oxidative damage by suppressing ROS levels and enhancing the activity of antioxidant enzymes.[1][8] |
| Neuroprotective | Alleviates ischemic stroke-related damage by promoting mitochondrial autophagy in neuronal cells and reducing intracellular ROS accumulation.[8] |
| Metabolic Regulation | Improves insulin (B600854) sensitivity and ameliorates hepatic steatosis.[2] Reduces atherosclerosis by regulating intestinal microbiota and alleviating inflammation.[9] |
| Hepatoprotective | Shows protective effects against fatty liver.[10][11] |
| Cardioprotective | Possesses anti-atherogenic effects.[9] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.
PI3K/AKT/FOXO1 Signaling Pathway in Ischemic Stroke
In the context of ischemic stroke, this compound has been shown to provide neuroprotection by activating the PI3K/AKT/FOXO1 signaling pathway. This activation promotes mitochondrial autophagy in neuronal cells and reduces the accumulation of reactive oxygen species (ROS), thereby mitigating cellular damage.[8]
References
- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e-century.us [e-century.us]
- 11. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, and presents quantitative data from relevant studies. Furthermore, this document elucidates the molecular mechanism of this compound, focusing on its role as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator and its subsequent inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.
Discovery and Structural Elucidation
This compound is one of many dammarane-type glycosides that have been isolated from the methanol (B129727) extract of the aerial parts of Gynostemma pentaphyllum.[1] While numerous studies have investigated the rich saponin profile of this plant, a 2004 publication in the Journal of Natural Products identified this compound alongside the discovery of fifteen new dammarane (B1241002) glycosides.[1][2] The structure of this compound was elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][3]
Isolation and Purification of this compound
The isolation of this compound from Gynostemma pentaphyllum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation : Dried aerial parts of Gynostemma pentaphyllum are pulverized to a coarse powder.
-
Solvent Extraction : The powdered plant material is subjected to extraction with methanol (MeOH).[1][3] Other solvents such as ethanol (B145695) and hot water have also been used for the extraction of gypenosides.
-
Concentration : The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Suspension and Partitioning : The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Gypenosides, being polar glycosides, are typically enriched in the n-butanol fraction.
Experimental Protocol: Chromatographic Purification
-
Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove highly polar impurities, followed by elution with a gradient of methanol in water (e.g., 30%, 60%, and 95% methanol) to collect different saponin fractions.
-
Silica (B1680970) Gel Chromatography : Fractions enriched with this compound are further purified by silica gel column chromatography. Elution is typically performed with a gradient of methanol in chloroform (B151607) or ethyl acetate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative RP-HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Quantitative Analysis
The quantification of this compound in plant extracts and biological matrices is primarily performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | Method | Details | Reference |
| Instrumentation | UPLC-MS/MS | ACQUITY UPLC BEH C18 column; Mobile phase: acetonitrile and 0.1% formic acid in water (gradient elution) | |
| Detection Mode | ESI Negative | Multiple Reaction Monitoring (MRM) | |
| MRM Transition | m/z 1045.5 → 118.9 | Cone Voltage: 70 V; Collision Voltage: 70 V | |
| Content in G. longipes | UPLC-CAD | 5.16–23.02 mg/g in wild or cultivated samples |
Biological Activity: PPAR-α Dependent Inhibition of NF-κB
This compound has been identified as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] This activity is central to its anti-inflammatory effects, which are mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.
Experimental Protocol: Luciferase Reporter Assay for PPAR-α Activation
-
Cell Culture and Transfection : Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPRE).
-
Treatment : Transfected cells are treated with varying concentrations of this compound. A known PPAR-α agonist (e.g., Wy-14643) is used as a positive control.
-
Luciferase Assay : After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR-α.
Signaling Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound, by activating PPAR-α, interferes with this pathway. Activated PPAR-α can inhibit the NF-κB signaling cascade, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This ultimately leads to a reduction in the expression of inflammatory mediators.
This compound Signaling Pathway Diagram
Caption: Mechanism of this compound in inhibiting the NF-κB pathway via PPAR-α activation.
Conclusion
This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. The established protocols for its isolation and purification, coupled with robust analytical methods for its quantification, provide a solid foundation for further research and development. The elucidation of its PPAR-α dependent inhibitory effect on the NF-κB signaling pathway offers a clear mechanism of action, paving the way for its potential use in the development of novel therapeutics for inflammatory diseases. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this potent phytochemical.
References
Gypenoside XLIX: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Bioactivities of Gypenoside XLIX
This technical guide provides a comprehensive overview of this compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details its chemical properties, quantitative biological data, relevant experimental protocols, and the key signaling pathway it modulates.
Core Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 94987-08-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₅₂H₈₆O₂₁ | [4][5][7][8] |
| Molecular Weight | 1047.23 g/mol | [2][4][8] |
| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino | [1] |
| Compound Type | Triterpenoid Saponin | [2] |
Quantitative Biological Activity
This compound has been shown to exhibit a range of biological activities, primarily centered around its function as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator. This activity leads to the modulation of inflammatory pathways. The following table summarizes key quantitative data from various studies.
| Biological Effect | Cell Line / Model | Concentration / Dosage | Outcome |
| Inhibition of NF-κB Promoter Activity | Human monocytic THP-1 cells | 0-300 µM (concentration-dependent) | Inhibition of LPS-induced tissue factor promoter activity. |
| Inhibition of VCAM-1 Promoter Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 0-300 µM (concentration-dependent) | Inhibition of TNF-α-induced VCAM-1 promoter activity.[9] |
| Attenuation of Hepatic Inflammation | RAW264.7 macrophages (in vitro) | 40 µM | Attenuation of LPS-induced inflammation.[3] |
| Attenuation of Hepatic Injury | Cecum ligation and puncture (CLP) mouse model (in vivo) | Not specified in abstract | Attenuation of septic liver injury.[3] |
| Treatment of Fatty Liver | Hepatocytes (in vitro) | 50 µM | Reversal of lipid mixture-induced gene expression changes associated with fatty liver.[10] |
| Improvement of Insulin (B600854) Resistance | Sprague-Dawley rats (in vivo) | 4 mg/kg (bolus i.v. injection) | Alleviation of lipid-induced insulin resistance. |
| Pharmacokinetics (Oral) | Sprague-Dawley rats | 5 mg/kg | Very low oral bioavailability (0.14%).[7] |
| Pharmacokinetics (Intravenous) | Sprague-Dawley rats | 1 mg/kg | Short half-life.[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the bioactivity of this compound.
PPAR-α Dependent Inhibition of NF-κB Activation
-
Objective: To demonstrate that this compound inhibits NF-κB activation through a PPAR-α dependent mechanism.
-
Cell Lines: Human monocytic THP-1 cells, Human Embryonic Kidney 293 (HEK293) cells.[1][2]
-
Methodology:
-
Cell Culture and Transfection: THP-1 or HEK293 cells are cultured under standard conditions. For reporter assays, cells are transfected with a luciferase reporter construct driven by an NF-κB responsive promoter. To demonstrate PPAR-α selectivity, HEK293 cells can be co-transfected with expression vectors for PPAR-α, PPAR-β/δ, or PPAR-γ1.[1][2]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0-300 µM) for a specified period. To confirm PPAR-α dependency, a selective PPAR-α antagonist, such as MK-886, is added prior to this compound treatment.[1][2]
-
Stimulation: Inflammation is induced using lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][2]
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured to quantify NF-κB promoter activity.
-
Western Blot Analysis: To further confirm the mechanism, the expression and localization of key NF-κB pathway proteins are analyzed. Cytosolic and nuclear fractions are separated to assess the translocation of the p65 subunit of NF-κB. The levels of the inhibitory protein I-κBα in the cytosol are also measured.[1][2]
-
Inhibition of VCAM-1 Expression in Endothelial Cells
-
Objective: To evaluate the inhibitory effect of this compound on cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[9]
-
Methodology:
-
Cell Culture and Transfection: HUVECs are cultured and transfected with a VCAM-1 promoter-luciferase reporter construct (pVCAM-1-LUC).[9]
-
Treatment and Stimulation: Cells are treated with this compound (0-300 µM) followed by stimulation with TNF-α to induce VCAM-1 expression.[9]
-
Gene Expression Analysis:
-
Protein Expression Analysis:
-
Pharmacokinetic Analysis in Rats
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (220–250 g).[7]
-
Methodology:
-
Drug Administration: A cohort of rats is administered this compound intravenously (e.g., 1 mg/kg), and another cohort receives it orally (e.g., 5 mg/kg).[7]
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points post-administration (e.g., 0.0833, 0.25, 1, 2, 4, 6, 8, 12 hours).[7]
-
Sample Preparation: Plasma is separated by centrifugation. A 50 µL aliquot of plasma is deproteinized by adding 150 µL of acetonitrile-methanol (9:1, v/v) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.[7][11]
-
UPLC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7][11]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and oral bioavailability are calculated using appropriate software.[7]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its analysis.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway – Kudos: Growing the influence of research [growkudos.com]
- 6. e-century.us [e-century.us]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gypenoside XLIX: A Technical Guide to its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin (B1150181) of significant interest for its potential therapeutic properties. The document details its prevalence in various plant species, with a focus on the genus Gynostemma, and presents detailed experimental protocols for its extraction and quantification.
Natural Abundance of this compound
This compound is a prominent saponin primarily found in plants of the Gynostemma genus, commonly known as Jiaogulan or Southern Ginseng. While research has identified a wide array of gypenosides, this compound, along with Gypenoside A, is considered one of the two main saponins (B1172615) in Gynostemma pentaphyllum[1]. This indicates a high relative abundance within this species.
Quantitative data on the precise concentration of this compound in Gynostemma pentaphyllum is not extensively available in publicly accessible literature. However, studies on related species and the distribution of total gypenosides provide valuable insights.
Table 1: Quantitative Data on Gypenoside Abundance
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Gynostemma longipes | Wild or cultivated | This compound | 5.16–23.02 mg/g | [2] |
| Gynostemma pentaphyllum | Leaves | Total Gypenosides | Higher concentration than stems and roots | [3] |
| Gynostemma pentaphyllum | Stems | Total Gypenosides | Intermediate concentration | [3] |
| Gynostemma pentaphyllum | Roots | Total Gypenosides | Lower concentration than leaves and stems | [3] |
It is important to note that the concentration of gypenosides can vary significantly based on factors such as the specific variety of the plant, geographical origin, cultivation conditions, and harvesting time[4][5]. To date, there is no significant evidence of this compound being naturally present in plant species outside of the Gynostemma genus.
Experimental Protocols
Accurate quantification of this compound is crucial for research and development. The following sections detail established methodologies for its extraction and analysis.
Extraction of this compound from Plant Material
A common method for extracting gypenosides from Gynostemma pentaphyllum involves solvent extraction.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Add a defined volume of 70% ethanol (B145695) (e.g., 50 mL).
-
Perform extraction using ultrasonication for a set duration (e.g., 30 minutes) at a controlled temperature.
-
Alternatively, reflux extraction can be employed.
-
-
Filtration: Filter the extract through filter paper to separate the solid plant material from the liquid extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography on macroporous resin (e.g., D101).
-
Load the extract onto the column.
-
Wash with deionized water to remove impurities.
-
Elute the gypenosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions containing this compound.
-
Quantification of this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: An Acquity UPLC system or equivalent.
-
Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[4].
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: Approximately 0.3 mL/min[4].
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C[4].
-
Injection Volume: Typically 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for gypenosides[4].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound would need to be optimized on the specific instrument but can be found in the literature.
Sample Preparation for UPLC-MS/MS:
-
Dissolve the dried extract in a suitable solvent, typically methanol (B129727) or a methanol-water mixture.
-
Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.
-
Prepare a series of standard solutions of purified this compound at known concentrations to generate a calibration curve.
Gypenoside Biosynthesis Pathway
The biosynthesis of gypenosides, including this compound, is a complex process that begins with the isoprenoid pathway. The following diagram illustrates the key steps in the formation of the dammarane-type saponin backbone.
Caption: Proposed biosynthetic pathway of gypenosides.
This guide serves as a foundational resource for professionals engaged in the study and development of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
Gypenoside XLIX: A Deep Dive into its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of gypenoside XLIX, a major active saponin (B1150181) isolated from Gynostemma pentaphyllum. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways involved in its antioxidant action.
Core Antioxidant Activities of this compound
This compound has demonstrated significant antioxidant effects, primarily through the modulation of endogenous antioxidant systems and key signaling pathways, rather than direct free radical scavenging. Studies suggest that its principal mechanism involves mitigating oxidative damage by suppressing reactive oxygen species (ROS) levels and enhancing the activity of crucial antioxidant enzymes.
In Vitro Antioxidant Activity of Structurally Related Gypenosides
While specific in vitro free radical scavenging data for this compound is limited in the reviewed literature, studies on structurally similar gypenosides, such as gypenoside XLVI and gypenoside L, provide insights into the general antioxidant capacity of this class of compounds. It is noteworthy that many saponins (B1172615) exhibit modest direct free radical scavenging, but excel at augmenting cellular antioxidant defenses.
| Compound | Assay | Concentration (µg/mL) | Scavenging Activity (%) | IC50 (µg/mL) |
| Gypenoside XLVI | DPPH | 800 | 34.07 | Not Determined |
| Gypenoside L | DPPH | 800 | 32.91 | Not Determined |
| Gypenoside XLVI | ABTS | 800 | 93.10 | Not Determined |
| Gypenoside L | ABTS | 800 | 66.19 | Not Determined |
Data from: Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino.
In Vivo and Cellular Antioxidant Effects of this compound
This compound has been shown to exert potent antioxidant effects in various cellular and animal models of oxidative stress. A key mechanism is the upregulation of endogenous antioxidant enzymes.
| Model | Treatment | Measured Parameter | Result |
| Ischemic Stroke (MCAO rats) | This compound | SOD, GSH-Px, CAT levels in brain tissue | Significantly higher than MCAO group (p < 0.001)[1] |
| Sepsis-induced Splenic Injury (mice) | This compound | SOD, GSH, T-AOC activities | Enhanced antioxidant activities[2] |
| Sepsis-induced Splenic Injury (mice) | This compound | MDA levels | Reduced lipid peroxidation index[2] |
| High-Fat Diet-Induced Atherosclerosis (ApoE-/- mice) | This compound | SOD and GSH-Px activities | Increased[3] |
| High-Fat Diet-Induced Atherosclerosis (ApoE-/- mice) | This compound | MDA concentration | Decreased[3] |
| Oxygen-Glucose Deprivation (OGD) in Neuronal Cells | This compound | ROS levels | Significantly lower than OGD group (p < 0.001)[1] |
| Septic Acute Lung Injury (mice) | This compound | ROS levels | Inhibited[4] |
Key Signaling Pathways in this compound-Mediated Antioxidant Defense
This compound modulates several critical signaling pathways to exert its antioxidant effects. These include the PI3K/AKT/FOXO1, Sirt1/Nrf2, and NF-κB pathways.
PI3K/AKT/FOXO1 Signaling Pathway
This compound has been shown to activate the PI3K/AKT signaling pathway, which in turn inhibits the downstream transcription factor FOXO1.[1] This pathway is crucial for promoting cell survival and mitigating oxidative stress-induced apoptosis.
Sirt1/Nrf2 Signaling Pathway
This compound can activate the Sirt1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
This compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and oxidative stress. By suppressing NF-κB, this compound can reduce the expression of pro-inflammatory and pro-oxidant genes.
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Objective: To evaluate the neuroprotective and antioxidant effects of this compound in a model of ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Induction of focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.
-
This compound administered intraperitoneally at the beginning of reperfusion.
-
After 24 hours of reperfusion, brain tissues were collected.
-
-
Endpoint Analysis:
-
Infarct volume measurement using TTC staining.
-
Neurological deficit scoring.
-
Measurement of SOD, GSH-Px, and CAT levels in brain homogenates using commercial ELISA kits.
-
Western blot analysis of PI3K, p-PI3K, Akt, p-Akt, and FOXO1 protein expression.
-
Cellular Oxygen-Glucose Deprivation (OGD) Model
-
Objective: To investigate the protective effects of this compound against ischemia-reperfusion injury at the cellular level.
-
Cell Line: Neuronal cell lines (e.g., PC12 or primary cortical neurons).
-
Procedure:
-
Cells were cultured in glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) for a specified period (e.g., 4 hours) to induce OGD.
-
Reperfusion was initiated by returning the cells to normal glucose-containing medium and normoxic conditions.
-
This compound was added to the culture medium during the reperfusion phase.
-
-
Endpoint Analysis:
-
Cell viability assessed by MTT or CCK-8 assay.
-
Measurement of intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Western blot analysis of signaling pathway proteins.
-
In Vitro DPPH and ABTS Radical Scavenging Assays
-
Objective: To determine the direct free radical scavenging capacity of gypenosides.
-
DPPH Assay Protocol:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at approximately 517 nm.
-
The percentage of scavenging activity is calculated relative to a control without the sample.
-
-
ABTS Assay Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a short incubation period, the absorbance is measured at 734 nm.
-
The percentage of scavenging activity is calculated.
-
Conclusion
This compound presents a compelling profile as a potent antioxidant agent. Its primary mechanism of action appears to be the enhancement of endogenous antioxidant defenses through the modulation of key signaling pathways, including PI3K/AKT/FOXO1 and Sirt1/Nrf2, and the suppression of the pro-inflammatory and pro-oxidant NF-κB pathway. While its direct free radical scavenging activity may be modest, its ability to bolster the cellular antioxidant machinery makes it a promising candidate for further investigation in the development of therapies for oxidative stress-related diseases. Future research should aim to further elucidate the specific molecular targets of this compound and to bridge the gap between the extensive in vivo and cellular data and more detailed in vitro antioxidant characterization.
References
- 1. Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02803F [pubs.rsc.org]
- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX as a dammarane-type triterpene saponin
An In-Depth Technical Guide to Gypenoside XLIX: A Dammarane-Type Triterpene Saponin (B1150181)
Introduction
This compound is a prominent dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb belonging to the Cucurbitaceae family.[1][2][3][4] Also known as "Southern Ginseng," Gynostemma pentaphyllum has been used for centuries in traditional Chinese medicine for its diverse health benefits, including anti-aging, blood lipid regulation, and anti-inflammatory properties.[5][6] this compound, as one of its major active components, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities.[6][7]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical properties, biological activities, and underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Chemical Properties and Structure
This compound is a complex glycoside characterized by a dammarane (B1241002) triterpenoid (B12794562) aglycone linked to sugar moieties.[6][8] Its specific chemical structure contributes to its diverse biological functions.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₆O₂₁ | [9] |
| Molecular Weight | 1047.2 g/mol | [9] |
| IUPAC Name | (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [9] |
| CAS Number | 94987-08-3 | [10] |
Figure 1: Chemical Structure of this compound.[8]
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects by modulating key cellular signaling pathways. Its primary activities include anti-inflammatory, antioxidant, anti-apoptotic, and metabolic regulatory functions.
Anti-inflammatory and Antioxidant Activity
This compound demonstrates potent anti-inflammatory and antioxidant properties, which are crucial for its protective effects in various disease models.
-
Sepsis-Induced Intestinal Injury: In a mouse model of sepsis induced by cecum ligation and puncture (CLP), this compound (40 mg/kg, intraperitoneal injection) was shown to alleviate intestinal damage.[11] It achieves this by inhibiting the nuclear factor kappa B (NF-κB) pathway and the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response.[11] Concurrently, it activates the Nrf2-Keap1 pathway, which boosts the levels of antioxidant enzymes and reduces the accumulation of reactive oxygen species (ROS).[11]
-
Insulin (B600854) Resistance: In lipid-infused rats, this compound was found to suppress the IKKβ/NF-κB signaling pathway in both the liver and gastrocnemius muscle.[7] This inhibition leads to a reduction in the mRNA expression of proinflammatory genes such as TNF-α, IL-1β, and IL-6.[7]
-
Atherosclerosis: In ApoE−/− mice fed a high-fat diet, this compound administration helped alleviate atherosclerosis by reducing the inflammatory response and oxidative stress.[5]
Caption: this compound's mechanism in sepsis-induced intestinal injury.
Regulation of Insulin Sensitivity
This compound has shown potential as a therapeutic agent against insulin resistance. In a study using lipid-infused rats, a bolus intravenous injection of this compound (4 mg/kg) improved whole-body insulin sensitivity.[7] The mechanism involves the attenuation of the lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in the liver and gastrocnemius muscle.[7] This action is linked to its anti-inflammatory properties, specifically the suppression of the IKKβ/NF-κB pathway.[7]
Caption: this compound's mechanism in improving insulin sensitivity.
Neuroprotection
This compound exhibits neuroprotective effects in the context of ischemic stroke. Studies using middle cerebral artery occlusion (MCAO) animal models and oxygen-glucose deprivation (OGD)-induced cell injury models have elucidated its mechanism.[12] It directly interacts with and activates the PI3K/AKT signaling pathway, which in turn suppresses the transcription factor FOXO1.[12] This cascade promotes mitochondrial autophagy (mitophagy) by increasing the expression of Beclin-1, LC3, PINK1, and Parkin, while reducing p62 levels.[12] The outcome is reduced neuronal apoptosis, decreased infarct volume, and improved neurological function.[12]
Caption: this compound's neuroprotective mechanism in ischemic stroke.
Cardiovascular and Hepatoprotective Effects
-
PPAR-α Activation: this compound is a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[6][13] This activity allows it to inhibit the cytokine-induced overexpression of vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells, a key process in the development of atherosclerosis.[6][13]
-
Fatty Liver Disease: In a genome-wide analysis of fatty liver cells, this compound treatment was shown to normalize the expression of differentially expressed genes.[6] It primarily mediates glycerophospholipid metabolism, bile secretion, and fatty acid degradation signaling pathways.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 4.1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |
| t₁/₂ (half-life) | - | 1.8 ± 0.6 h | [14] |
| AUC (0-t) (ng/mL·h) | 2153.2 ± 415.7 | 14.8 ± 4.5 | [14] |
| Bioavailability (F) | - | 0.14% | [14] |
| Linear Range (UPLC-MS/MS) | 2–3000 ng/mL | 2–3000 ng/mL | [14][15] |
| Lower Limit of Quantification | 2 ng/mL | 2 ng/mL | [14][15] |
Note: The low oral bioavailability suggests that this compound is poorly absorbed from the gastrointestinal tract or undergoes significant first-pass metabolism.
Table 4.2: Efficacy Data from In Vivo and In Vitro Studies
| Study Type | Model | Treatment | Key Finding | Result | Reference |
| Neuroprotection | OGD-induced neuronal injury | 12.5 μM this compound | Increased cell viability | p < 0.01 | [12] |
| Reduced apoptosis | p < 0.01 | [12] | |||
| Reduced ROS levels | p < 0.001 | [12] | |||
| Neuroprotection | MCAO rat model | This compound | Reduced infarct volume | p < 0.001 | [12] |
| Reduced brain edema | p < 0.01 | [12] | |||
| Reduced TUNEL-positive cells | p < 0.001 | [12] | |||
| Increased antioxidant enzymes | p < 0.001 | [12] | |||
| Insulin Sensitivity | Lipid-infused rats | 4 mg/kg this compound (IV) | Improved whole-body insulin sensitivity | Significant improvement | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and expanding upon existing research.
Animal Models
-
Sepsis-Induced Intestinal Injury Model:
-
Animal: C57BL/6 mice.
-
Procedure: Cecum ligation and puncture (CLP) surgery is performed to induce sepsis.
-
Treatment: this compound (e.g., 40 mg/kg) is administered via intraperitoneal injection.
-
Analysis: Intestinal tissues are collected for pathological examination (H&E staining), tight junction protein expression analysis (Western blot or IHC), and assessment of inflammatory and oxidative stress markers.[11]
-
-
Insulin Resistance Model:
-
Animal: Male Sprague-Dawley rats (200-300 g).[7]
-
Procedure: A 3-hour intravenous infusion of 6.6% intralipid (B608591) is administered to induce acute insulin resistance.[7]
-
Treatment: A bolus intravenous injection of this compound (e.g., 4 mg/kg) is given prior to the lipid infusion.[7]
-
Analysis: A hyperinsulinemic-euglycemic clamp is performed during the last 2 hours to assess whole-body insulin sensitivity. Tissue samples (liver, muscle) are collected to analyze signaling pathways (Western blot) and gene expression (RT-PCR).[7]
-
-
Ischemic Stroke Model:
-
Animal: Sprague Dawley rats.
-
Procedure: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Treatment: this compound is administered at specified doses and time points post-MCAO.
-
Analysis: Neurological deficits are scored. Brains are harvested to measure infarct volume (TTC staining), brain water content (edema), neuronal apoptosis (TUNEL assay), and mitochondrial function.[12]
-
In Vitro Assays
-
UPLC-MS/MS for Pharmacokinetic Analysis:
-
Sample Preparation: Rat plasma (50 μL) is deproteinized using 150 μL of an acetonitrile-methanol mixture (9:1, v/v) containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[15]
-
Chromatography: Separation is achieved on a UPLC BEH C18 column.
-
Mass Spectrometry: Detection is performed using electrospray ionization in negative-ion mode, with quantitative analysis in multiple reaction monitoring (MRM) mode. Monitored transition for this compound is m/z 1045.5 ⟶ 118.9.[14][15]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To validate the direct binding of this compound to a target protein (e.g., PI3K).[12]
-
Procedure:
-
Treat cells (e.g., rat primary hippocampal neurons) with this compound (e.g., 12.5 μM) or a vehicle control for 4 hours.
-
Lyse the cells and aliquot the lysate.
-
Heat the aliquots at a range of temperatures (e.g., 42°C to 69°C) for a set time.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blot.
-
-
Analysis: A shift in the melting curve indicates direct binding of the compound to the target protein.[12]
-
-
Cell Viability and Apoptosis Assays:
-
Cell Viability: The CCK-8 assay is used to measure the metabolic activity of cells, which correlates with cell viability. Absorbance is read at 450 nm.[12]
-
Apoptosis: Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells. The TUNEL assay is used to detect DNA fragmentation in tissue sections, a hallmark of late-stage apoptosis.[12]
-
Caption: A general experimental workflow for evaluating this compound.
Conclusion
This compound is a multifaceted dammarane-type triterpene saponin with significant therapeutic potential. Its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, apoptosis, and metabolism positions it as a promising lead compound for the development of new drugs targeting a range of conditions, including sepsis, metabolic disorders, ischemic stroke, and cardiovascular diseases. The low oral bioavailability presents a challenge for clinical translation, suggesting that future research should focus on formulation strategies to enhance its delivery and efficacy. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation into the pharmacological applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eight new dammarane-type triterpenoid saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 94987-08-3 [chemicalbook.com]
- 11. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gypenoside XLIX: A Toxicological and Pharmacological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological and pharmacological data available for Gypenoside XLIX, a prominent dammarane-type glycoside isolated from Gynostemma pentaphyllum. This document is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound, a major active component of the traditional medicinal herb Gynostemma pentaphyllum, has garnered significant scientific interest for its diverse pharmacological activities.[1] Extensive research highlights its potent anti-inflammatory, antioxidant, and metabolic regulatory properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the metabolic regulator PPAR-α.[2][3]
Despite the promising therapeutic potential, a formal toxicological profile for purified this compound is not well-established in publicly available literature. Safety data is primarily derived from studies on standardized extracts of Gynostemma pentaphyllum. These studies collectively suggest a low toxicity profile for gypenoside-containing extracts, with high doses being well-tolerated in acute, subchronic, and chronic animal studies. However, the absence of specific data on the purified compound necessitates a cautious approach to its clinical development. This guide synthesizes the available preclinical data to inform future research and development efforts.
Toxicological Profile
Direct toxicological studies on isolated this compound are limited. A safety data sheet for this compound indicates that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[4]
However, safety assessments of various Gynostemma pentaphyllum extracts, which contain this compound as a component, provide valuable insights into the potential safety of this class of compounds. These studies consistently demonstrate a low level of toxicity.
Table 1: Summary of Toxicological Studies on Gynostemma pentaphyllum Extracts
| Study Type | Test Substance | Animal Model | Dose(s) | Duration | Key Findings | Reference |
| Acute Oral Toxicity | Standardized Water Extract (6% gypenosides) | Female Sprague-Dawley Rats | 5000 mg/kg (single dose) | 14 days | No mortality or toxic signs observed. LD50 > 5000 mg/kg. | [1] |
| Acute Oral Toxicity | Hydrogen-Rich G. pentaphyllum Distillate | Male & Female Sprague-Dawley Rats | 2500 and 5000 mg/kg (single dose) | 14 days | No mortality or compound-related adverse effects. NOAEL > 5000 mg/kg. | [5][6] |
| Subchronic Toxicity | Standardized Water Extract (6% gypenosides) | Male & Female Sprague-Dawley Rats | 1000 mg/kg/day | 90 days | No lethal or harmful effects. Minor changes in some blood parameters were within normal physiological ranges. | [1] |
| Chronic Toxicity | Water Extract | Wistar Rats | Up to 750 mg/kg/day | 6 months | No significant dose-related toxic effects observed. | [7][8] |
Key Observations:
-
Acute Safety: Single oral doses of G. pentaphyllum extracts up to 5000 mg/kg did not result in mortality or signs of toxicity in rats.[1][5][6]
-
Repeated Dose Safety: Long-term administration of extracts at doses up to 1000 mg/kg/day for 90 days and 750 mg/kg/day for 6 months did not produce significant toxic effects in rats.[1][7][8]
-
No-Observed-Adverse-Effect Level (NOAEL): For a hydrogen-rich distillate, the NOAEL was determined to be above 5000 mg/kg in an acute study.[5][6] For a standardized water extract, a 90-day study supports a NOAEL of at least 1000 mg/kg/day.[1]
Limitations: The available data is for extracts, not purified this compound. The exact concentration of this compound in these extracts is not always specified. Further studies, including genotoxicity assays (e.g., Ames test, micronucleus assay) and reproductive toxicity studies on the isolated compound, are required to establish a comprehensive safety profile.
Pharmacological Profile and Mechanism of Action
This compound exhibits a range of pharmacological effects that are primarily linked to its anti-inflammatory and antioxidant activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.
Table 2: Summary of Pharmacological Effects of this compound
| Pharmacological Effect | Model System | Key Findings | Potential Mechanism | Reference |
| Anti-Inflammatory | Human THP-1 monocytic cells; Murine macrophages | Inhibited LPS-induced NF-κB activation.[2][3][9] | PPAR-α activation, inhibition of IκBα degradation and NF-κB p65 nuclear translocation. | [1][2][3][9] |
| Anti-Inflammatory | Human endothelial cells (HUVECs) | Inhibited TNF-α-induced VCAM-1 expression.[6] | PPAR-α dependent pathway. | [6] |
| Antioxidant | Sepsis-induced intestinal injury model | Reduced excessive accumulation of reactive oxygen species (ROS). | Activation of the Nrf2-Keap1 pathway. | [5] |
| Metabolic Regulation | Lipid-infused Sprague-Dawley rats | Improved insulin (B600854) sensitivity and attenuated impairment of the IRS1/PI3K/Akt insulin signaling pathway. | Suppression of the IKKβ/NF-κB pathway. | [1] |
| Hepatoprotective | Cecum ligation and puncture (CLP)-induced liver injury in mice | Attenuated hepatic inflammatory injury and lipid accumulation. | Inhibition of TLR4-mediated NF-κB pathway, activation of PPAR-α. | [8] |
| Cardioprotective | ApoE−/− mice on a high-fat diet | Reduced atherosclerotic lesions. | Regulation of intestinal microbiota, alleviation of inflammation, and restraint of oxidative stress. | [10] |
Key Signaling Pathways
This compound demonstrates potent anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway. It prevents the degradation of IκBα, which in turn blocks the translocation of the active p65 subunit of NF-κB into the nucleus. This action suppresses the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1] This inhibition has been shown to be dependent on its activation of PPAR-α.[2][3][9]
References
- 1. Toxicity evaluation of standardized extract of Gynostemma pentaphyllum Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Cytotoxicity and acute toxicity evaluation of hydrogen-rich Gynostemma pentaphyllum Makino distillate | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 6. journals.ansfoundation.org [journals.ansfoundation.org]
- 7. Chronic toxicity of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Method for Extracting Gypenoside XLIX from Gynostemma pentaphyllum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type saponin (B1150181) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and metabolism-regulating properties. These attributes make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the efficient extraction and purification of this compound from G. pentaphyllum.
Data Presentation: Extraction and Purification Parameters
The following tables summarize key quantitative data for the extraction and purification of gypenosides, including specific conditions relevant to obtaining this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) of Gypenosides
| Parameter | Optimal Condition | Yield of this compound (%) | Reference |
| Solvent System | 30% Ethanol (B145695) - 20% Ammonium Sulfate | 0.83 | [1] |
| Solid-to-Liquid Ratio | 1:28 (g/mL) | Not specified for XLIX alone | [1] |
| Ultrasonic Time | 52 minutes | Not specified for XLIX alone | [1] |
| Extraction Temperature | 52 °C | Not specified for XLIX alone | [1] |
| Ultrasonic Frequency | 32-40 kHz | Not specified for XLIX alone | [2] |
| Ultrasonic Power | 300-400 W | Not specified for XLIX alone | [2][3] |
Table 2: Macroporous Resin Column Chromatography for Gypenoside Purification
| Parameter | Condition | Efficacy | Reference |
| Resin Type | D101 or AB-8 (Non-polar or weak polar) | Good adsorption and desorption characteristics for saponins | [4][5] |
| Activation | Soaking in 95% ethanol for 24h, followed by washing with distilled water | Prepares resin for optimal performance | [5] |
| Loading Solution | Concentrated crude extract | - | General Practice |
| Elution Solvent | Stepwise gradient of aqueous ethanol (e.g., 20%, 30%, 50%, 70%) | Allows for separation of gypenosides based on polarity | [4][5] |
| Elution Flow Rate | 1-2 Bed Volumes (BV)/hour | Ensures efficient separation | [4] |
Experimental Protocols
The following protocols provide a comprehensive workflow for the extraction and isolation of this compound from G. pentaphyllum.
Protocol 1: Ultrasound-Assisted Extraction of Total Gypenosides
This protocol outlines the initial extraction of a gypenoside-rich fraction from the dried aerial parts of G. pentaphyllum.
Materials and Equipment:
-
Dried and powdered Gynostemma pentaphyllum
-
80% Ethanol (v/v) in distilled water
-
Ultrasonic bath or probe sonicator (30-40 kHz, 300-400 W)
-
Heating mantle or water bath
-
Filter paper and Buchner funnel
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried, powdered G. pentaphyllum.
-
Solvent Addition: Add the powdered plant material to a flask and add 80% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath preheated to 70°C.[3] Sonicate for 20 minutes at a frequency of 35 kHz and a power of 400 W.[3]
-
Filtration: After extraction, filter the mixture through filter paper using a Buchner funnel to separate the extract from the plant residue.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with fresh 80% ethanol to maximize the yield of gypenosides.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed. The resulting aqueous solution is the crude gypenoside extract.
Protocol 2: Purification of this compound using Macroporous Resin and Preparative HPLC
This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.
Part A: Macroporous Resin Column Chromatography
Materials and Equipment:
-
Crude gypenoside extract
-
D101 or AB-8 macroporous resin
-
Glass chromatography column
-
Distilled water
-
Ethanol (various concentrations: 20%, 30%, 50%, 70%, 95% v/v in water)
-
Fraction collector
Procedure:
-
Resin Preparation and Packing:
-
Activate the macroporous resin by soaking it in 95% ethanol for 24 hours.
-
Wash the resin thoroughly with distilled water until no ethanol odor remains.
-
Prepare a slurry of the resin in distilled water and pack it into a glass chromatography column.
-
Equilibrate the packed column by washing with 2-3 bed volumes of distilled water.
-
-
Sample Loading:
-
Dilute the crude gypenoside extract with a small amount of distilled water.
-
Load the diluted extract onto the top of the prepared resin column at a flow rate of 1-2 BV/hour.
-
-
Washing:
-
Wash the column with 2-3 bed volumes of distilled water to remove impurities such as sugars and polar compounds.
-
-
Stepwise Elution:
-
Elute the column with a stepwise gradient of increasing ethanol concentrations. Start with 20% ethanol, followed by 30%, 50%, and 70% ethanol.
-
Collect fractions of the eluate using a fraction collector. Gypenosides will typically elute in the higher ethanol concentration fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
-
Concentration:
-
Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain a gypenoside-enriched fraction.
-
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Gypenoside-enriched fraction
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
This compound standard (for retention time comparison)
Procedure:
-
Sample Preparation: Dissolve the gypenoside-enriched fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18, 10 µm, 20 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). The exact gradient will need to be optimized, but a starting point could be a linear gradient from 30% A to 70% A over 40 minutes.
-
Flow Rate: 10-20 mL/min (depending on column size)
-
Detection: UV at 203 nm
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to the retention time of the this compound standard.
-
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
1. PPARα-Dependent Anti-inflammatory Pathway
This compound acts as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[6][7] Activation of PPARα leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[7]
Caption: this compound inhibits NF-κB via PPARα activation.
2. Sirt1/Nrf2 Antioxidant Pathway
This compound can activate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8] This activation leads to the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[8]
Caption: this compound antioxidant and anti-inflammatory pathway.
3. PI3K/AKT/FOXO1 Neuroprotective Pathway
In the context of ischemic stroke, this compound has been shown to provide neuroprotection by activating the PI3K/AKT signaling pathway, which in turn inhibits the transcription factor FOXO1.[9] This cascade promotes neuronal survival and mitochondrial autophagy.[9]
Caption: Neuroprotective signaling pathway of this compound.
References
- 1. Optimization of Ultrasonic-Assisted Aqueous Two-phase Extraction of Gypenosides and Its Hypoglycemic Activity [agris.fao.org]
- 2. CN104324069A - Ultrasonic-assisted combined extraction method for gypenosides and flavone from gynostemma pentaphyllum - Google Patents [patents.google.com]
- 3. Comparison Study on Microwave and Ultrasonic Wave Extraction of Gypenosides from Gynostemma Pentaphyllum (Thunb.) Makino [btbuspxb.com]
- 4. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Gypenoside XLIX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a prominent dammarane-type saponin (B1150181) found in Gynostemma pentaphyllum, a perennial herb widely used in traditional medicine. Exhibiting a range of pharmacological activities, this compound is a compound of significant interest for therapeutic development. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides detailed protocols for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Data Presentation
The following tables summarize the quantitative data for two distinct HPLC and UPLC-MS/MS methods for the analysis of this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1: UPLC-MS/MS (Plasma) | Method 2: HPLC (Herbal Extract) |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1] | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): Water with 0.1% Formic Acid (Gradient)[1] | Acetonitrile : Water (Isocratic, 33:67 v/v) |
| Flow Rate | 0.4 mL/min[1] | 1.0 mL/min |
| Column Temp. | 40°C[1] | Ambient |
| Injection Vol. | 5 µL | 20 µL |
| Detector | MS/MS (MRM mode)[1] | UV/DAD at 206 nm |
| Run Time | 4 minutes[1] | 20 minutes |
Table 2: Method Validation Parameters for this compound in Rat Plasma (UPLC-MS/MS)
| Parameter | Result |
| Linearity Range | 2–3000 ng/mL[1] |
| Correlation Coefficient (r) | > 0.995[1] |
| Intra-day Precision (RSD) | ≤ 12.9%[1] |
| Inter-day Precision (RSD) | ≤ 12.9%[1] |
| Accuracy | 91.8–113.9%[1] |
| Recovery | > 93.2%[1] |
| Matrix Effect | 89.3–94.1%[1] |
Table 3: Stability of this compound in Rat Plasma
| Condition | Stability |
| Autosampler (4°C, 12h) | Stable[1] |
| Room Temperature (2h) | Stable[1] |
| Long-term (-20°C, 30 days) | Stable[1] |
| Freeze-thaw Cycles (3 cycles) | Stable[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Gynostemma pentaphyllum
This protocol outlines the extraction and purification of this compound from dried plant material.
1. Materials and Reagents:
-
Dried and powdered Gynostemma pentaphyllum leaves
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (95%)
-
Hot water
-
Silica (B1680970) gel for column chromatography
-
Acetonitrile (HPLC grade)
-
Deionized water
2. Extraction Procedure:
-
Weigh 1 kg of dried Gynostemma pentaphyllum leaves and extract with 20 L of hot water followed by 15 L of a 50% aqueous ethanol solution.[2]
-
Combine the extracts from both steps.
-
Concentrate the combined extract under reduced pressure to remove ethanol and a portion of the water.
-
Filter the concentrated extract to remove any particulate matter.
3. Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Apply the concentrated extract to the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity using a mobile phase system such as chloroform:ethyl acetate:methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions rich in this compound and concentrate under reduced pressure.
4. Preparative HPLC for Final Purification:
-
Further purify the this compound-rich fraction using preparative HPLC.
-
Employ an isocratic mobile phase of 33% acetonitrile in water.[3]
-
Monitor the elution at 206 nm.[3]
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain purified this compound.
Protocol 2: HPLC Analysis of this compound in Herbal Extract
This protocol describes the quantitative analysis of this compound in a purified plant extract.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh the purified this compound extract and dissolve it in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 33% Acetonitrile in water[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV/DAD at 206 nm[3]
-
Injection Volume: 20 µL
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the herbal extract sample by interpolating its peak area from the calibration curve.
Protocol 3: UPLC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted for the bioanalysis of this compound in plasma samples.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY I-Class or equivalent
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
MRM Transition: m/z 1045.5 → 118.9 for this compound[1]
3. Quantification:
-
Quantification is based on the peak area ratio of this compound to the internal standard.
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gynostemma pentaphyllum extract and Gypenoside L enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Gypenoside XLIX in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gypenoside XLIX is a dammarane-type saponin (B1150181) and one of the primary active components found in Gynostemma pentaphyllum. This compound has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and hypoglycemic properties.[1] To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The described method is rapid, selective, and suitable for high-throughput analysis in a drug development setting.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Gypenoside A (Internal Standard, IS, purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
Waters ACQUITY UPLC® system
-
Waters Xevo® TQ-S tandem quadrupole mass spectrometer
-
ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from rat plasma.
-
Thaw frozen rat plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma.
-
Add 150 µL of acetonitrile-methanol (9:1, v/v) containing the internal standard (gypenoside A).[1]
-
Vortex the mixture for 1.0 minute to precipitate proteins.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 3 µL of the supernatant into the UPLC-MS/MS system for analysis.[1]
UPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were optimized for the sensitive and selective quantification of this compound.
Table 1: UPLC and MS/MS Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC® |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Elution | Gradient |
| Flow Rate | 0.3 mL/min (example, typical for this column dimension) |
| Column Temperature | 40°C[2] |
| Injection Volume | 3 µL[1] |
| Mass Spectrometer | Waters Xevo® TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3][4][5] |
| Capillary Voltage | 3.2 kV[1] |
| Ion Source Temperature | 145°C[1][2] |
| Desolvation Temperature | 500°C[1][2] |
| MRM Transitions | |
| This compound | m/z 1045.5 → 118.9[1][2][3][4][5] |
| Gypenoside A (IS) | m/z 897.5 → 765.4[6] |
| Cone Voltage (Gyp XLIX) | 70 V[1][2] |
| Collision Energy (Gyp XLIX) | 70 V[1][2] |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, precision, accuracy, recovery, and matrix effect.
Table 2: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity Range | 2–3000 ng/mL[1][2][3] |
| Correlation Coefficient (r) | > 0.995[1][2][3] |
| LLOQ | 2 ng/mL[1] |
| Intra-day Precision (RSD%) | |
| Low QC (5 ng/mL) | ≤ 12.9%[1] |
| Mid QC (250 ng/mL) | ≤ 12.9%[1] |
| High QC (2500 ng/mL) | ≤ 12.9%[1] |
| Inter-day Precision (RSD%) | |
| Low QC (5 ng/mL) | ≤ 12.9%[1] |
| Mid QC (250 ng/mL) | ≤ 12.9%[1] |
| High QC (2500 ng/mL) | ≤ 12.9%[1] |
| Accuracy (% Bias) | 91.8% to 113.9%[1] |
| Extraction Recovery | > 93.2%[1] |
| Matrix Effect | 89.3% to 94.1%[1] |
Application to a Pharmacokinetic Study
The validated method was successfully applied to a pharmacokinetic study of this compound in rats. Following intravenous and oral administration, plasma concentrations of this compound were determined at various time points. The results indicated a short half-life for this compound in rats, with an oral half-life of approximately 1.8 ± 0.6 hours.[1][2][3] The oral bioavailability was found to be low, at 0.14%.[1][2][3]
This application note details a sensitive, specific, and rapid UPLC-MS/MS method for the quantification of this compound in rat plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis. The method has been successfully validated and applied to a pharmacokinetic study, demonstrating its utility in preclinical drug development.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (gypenoside A) and dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL. Store at 4°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 20 ng/mL to 30,000 ng/mL.[1]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank rat plasma with the appropriate working solutions to obtain calibration standards with concentrations of 2, 10, 20, 50, 200, 500, 1000, 2000, and 3000 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 5, 250, and 2500 ng/mL).[1]
Protocol 2: Plasma Sample Preparation and Analysis
-
Retrieve plasma samples from -80°C storage and allow them to thaw at room temperature.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of the corresponding plasma sample, standard, or QC to the labeled tubes.
-
Add 150 µL of the protein precipitation solution (acetonitrile-methanol 9:1, v/v) containing the internal standard to each tube.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials with inserts.
-
Place the vials in the autosampler tray of the UPLC system.
-
Set up the instrument conditions as detailed in Table 1 and run the analytical sequence.
-
Process the acquired data using appropriate software to quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound in rat plasma.
Caption: MRM transition for this compound in negative ion mode.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and B… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gypenoside XLIX in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the plant Gynostemma pentaphyllum (Thunb.) Makino.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing effects.[3][4][5] These properties make it a promising candidate for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Notably, it is a selective activator of peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][6] Its mechanism of action also involves the inhibition of the nuclear factor-kappaB (NF-κB) pathway and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[3][4][5][7] Furthermore, it has been shown to activate the Sirt1/Nrf2 pathway, which is involved in antioxidant responses.[8]
Applications in Cell Culture
Based on its mechanism of action, this compound is a valuable tool for investigating various cellular processes in vitro, including:
-
Inflammation: Studying the regulation of inflammatory responses in cell lines such as human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes.[3][6]
-
Cancer Biology: Investigating apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines, including gastric, bladder, and liver cancer cells.[4][9][10]
-
Metabolic Diseases: Examining insulin (B600854) signaling and lipid metabolism in hepatocytes and other relevant cell types.[1][3]
-
Neuroprotection: Assessing its effects on neuronal cells in models of ischemic stroke.[11]
-
Oxidative Stress: Evaluating its antioxidant properties in different cell models.[5][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Promoter Activity | 0-300 µM | Concentration-dependent inhibition of TNF-α-induced activity | [6] |
| Human Hepatocyte (LO2) cells | Gene Expression | 50 µM | Reversal of lipid-induced gene expression changes | [1][13] |
| Gastric Cancer Cells (HGC-27, SGC-7901) | Apoptosis Assay | Time and dose-dependent | Induction of apoptosis | [4] |
| Bladder Cancer Cells (T24, 5637) | Apoptosis Assay, Western Blot | Not specified | Induction of apoptosis via PI3K/AKT/mTOR pathway inactivation | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Half-life (t½) | Bioavailability | Reference |
| Intravenous | 1.0, 2.0, 4.0 | 1.6 ± 1.7 h (at unspecified dose) | Not Applicable | [14][15] |
| Oral | Not specified | 1.8 ± 0.6 h | 0.14% | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration: Based on the desired final concentration in your experiments, calculate the amount of this compound powder needed. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 1047.2 g/mol ), weigh out 1.047 mg of the compound.
-
Dissolution: Dissolve the weighed this compound powder in an appropriate volume of DMSO. For a 10 mM stock, dissolve 1.047 mg in 100 µL of DMSO. Vortex briefly to ensure complete dissolution.
-
Sterilization: While not always necessary due to the antimicrobial properties of DMSO, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -80°C for 6 months or -20°C for 1 month, protected from light.[2]
Note on Solubility: this compound is soluble in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Wash the cells once with sterile PBS (optional, but recommended to remove residual serum).
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CCK-8), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow
Caption: General workflow for in vitro cell culture experiments.
References
- 1. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: An Analytical Standard for Research Applications
Abstract
Gypenoside XLIX is a dammarane-type saponin (B1150181) and a significant active component isolated from Gynostemma pentaphyllum. It has garnered considerable interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and insulin-sensitizing effects. As an analytical standard, this compound is crucial for the accurate quantification and validation of its presence in biological matrices and herbal preparations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound.
Physicochemical Properties and Analytical Data
Accurate characterization of this compound is fundamental for its use as an analytical standard. The following tables summarize its key physical, chemical, and analytical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₂H₈₆O₂₁ | |
| Molecular Weight | 1047.23 g/mol | [1] |
| Exact Mass | 1046.56615975 Da | [2] |
| Appearance | White powder | [1][3] |
| Purity | >98% (typically ≥99.8%) | [1][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| CAS Number | 94987-08-3 | [5] |
Table 2: UPLC-MS/MS Parameters for Quantification of this compound in Rat Plasma
| Parameter | Value | Reference |
| Chromatography Column | UPLC BEH C18 or Waters XBridgeTM BEH C18 (4.6 × 50 mm, 2.5 μm) | [6][7] |
| Mobile Phase | Acetonitrile: Water (with 0.1% formic acid) (62.5:37.5, v/v) | [6][7] |
| Flow Rate | 0.8 mL/min | [8] |
| Injection Volume | 3 µL - 20 µL | [8][9] |
| Column Temperature | 30 °C | [8] |
| Detection Mode | Electrospray Ionization (ESI), Negative Ion Mode | [6][7] |
| MRM Transition | m/z 1045.5 ⟶ 118.9 or m/z 1045.6 → 913.5 | [6][7][10] |
| Linear Range | 2–3000 ng/mL or 10-7500 ng/mL | [6][7][11] |
| Lower Limit of Quantification | 10 ng/mL | [7] |
| Internal Standard | Gypenoside A or Saikosaponin B2 | [6][7] |
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which are central to its observed pharmacological effects.
PI3K/AKT/FOXO1 Signaling Pathway
In the context of ischemic stroke, this compound has been found to activate the PI3K/AKT signaling pathway, which in turn inhibits the transcription factor FOXO1.[12] This action promotes neuronal viability and reduces apoptosis.[12]
References
- 1. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. e-century.us [e-century.us]
- 5. This compound | 94987-08-3 [chemicalbook.com]
- 6. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Gypenoside XLIX (Gyp-XLIX) in various mouse models, summarizing key findings, experimental protocols, and associated signaling pathways. This compound, a major active component of Gynostemma pentaphyllum, has demonstrated significant therapeutic potential in preclinical studies, particularly in models of metabolic and inflammatory diseases.
I. Applications in Mouse Models
This compound has been investigated in several mouse models, exhibiting a range of pharmacological effects:
-
Atherosclerosis: In ApoE-/- mice fed a high-fat choline (B1196258) diet, Gyp-XLIX treatment has been shown to ameliorate atherosclerosis.[1][2] It reduces dyslipidemia, atherosclerotic plaque formation, and inflammation.[1] The mechanism is linked to the regulation of gut microbiota, inhibition of trimethylamine (B31210) production, and restraint of oxidative stress.[1][2]
-
Septic Acute Lung Injury (ALI): In a cecal ligation and puncture (CLP) mouse model of sepsis, Gyp-XLIX pretreatment significantly alleviated pathological damage in lung tissues and reduced the expression of inflammatory factors.[3] It also inhibited reactive oxygen species (ROS) levels, NLRP3 inflammasome activation, lung cell apoptosis, and excessive mitochondrial autophagy.[3]
-
Hepatic Injury: Gypenoside XLVI, a closely related compound, has shown protective effects against both acute and chronic liver injuries in mice.[4] While not Gyp-XLIX, this suggests a potential therapeutic avenue for investigation.
While some studies on this compound have been conducted in rat models, they offer valuable insights that can inform the design of experiments in mice. These include studies on:
-
Insulin (B600854) Resistance: In lipid-infused Sprague-Dawley rats, Gyp-XLIX improved insulin sensitivity.[5]
-
Ischemic Stroke: In middle cerebral artery occlusion (MCAO) model rats, this compound reduced infarct volume and brain edema.[6]
II. Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving this compound and related compounds in mouse and rat models.
Table 1: this compound Administration in Mouse Models
| Disease Model | Mouse Strain | Gyp-XLIX Dose & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Atherosclerosis | ApoE-/- | Not specified in abstract | Not specified in abstract | Decreased Verrucomicrobia, Proteobacteria, and Actinobacteria abundance; Increased Firmicutesto-Bacteroidetes ratio; Increased fecal Acetic Acid, Propionic Acid, and Butyric Acid. | [1] |
| Septic Acute Lung Injury | Not specified | 40 mg/kg, intraperitoneal injection | Pretreatment | Reduced expression of inflammatory factors, inhibited ROS levels and NLRP3 inflammasome. | [3] |
Table 2: Gypenoside Administration in Other Rodent Models
| Disease Model | Animal Model | Gypenoside & Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Insulin Resistance | Sprague-Dawley Rat | Gyp-XLIX, 4 mg/kg | Bolus intravenous injection | Partially prevented the decrease of steady-state glucose infusion rate (SSGIR) caused by lipid infusion. | [5] |
| Ischemic Stroke | MCAO Rat | This compound | Not specified | Decreased infarct volume, brain edema, and TUNEL-positive cells; Elevated mitochondrial membrane potential and antioxidant enzyme levels (SOD, GSH-Px, CAT). | [6] |
| Pharmacokinetics | Sprague-Dawley Rat | This compound, 1 mg/kg (iv), 5 mg/kg (po) | Intravenous and Oral | Oral bioavailability: 0.14%; Half-life (t1/2z): 1.6 ± 1.7 h (iv), 1.8 ± 0.6 h (po). | [7][8] |
| Acute Liver Injury | C57BL/6 Mouse | Gypenoside XLVI, 25 & 50 mg/kg | Not specified | Significantly decreased CCl4-induced liver pathological changes and serum ALT and AST levels. | [4] |
| Liver Fibrosis | C57BL/6 Mouse | Gypenoside XLVI, 3, 10, & 30 mg/kg | Intragastric | Reversed fibrotic area in a dose-dependent manner; Reduced serum AST, ALT, and HYP levels. | [4] |
III. Experimental Protocols
A. Atherosclerosis Model in ApoE-/- Mice
This protocol is based on the study by Gao et al. (2022).[1][2]
-
Animal Model: Male ApoE-/- mice are used as a classic model for atherosclerosis research.[1]
-
Diet and Treatment:
-
Mice are fed a high-fat choline diet (HFCD) to induce atherosclerosis.
-
A control group receives a normal diet.
-
The treatment group receives the HFCD and this compound. The exact dosage and administration route were not specified in the provided abstract and would need to be determined from the full study or through dose-response experiments.
-
-
Outcome Measures:
-
Lipid Profile: Serum levels of cholesterol and triglycerides are measured.
-
Atherosclerotic Plaque Analysis: Aortic root sections are stained with Oil Red O to quantify plaque area.
-
Inflammatory Markers: Expression of inflammatory cytokines (e.g., TNF-α, IL-6) in aortic tissue is measured by qPCR or ELISA.
-
Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.
-
Metabolite Analysis: Fecal concentrations of short-chain fatty acids (SCFAs) such as acetic acid, propionic acid, and butyric acid are measured by gas chromatography.[1]
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in serum or tissue are measured.[1]
-
B. Septic Acute Lung Injury (ALI) Model
This protocol is based on the study by Lu et al. (2024).[3]
-
Animal Model: The study induced ALI in mice through cecal ligation and puncture (CLP) surgery.[3]
-
Treatment:
-
Mice are pretreated with this compound (40 mg/kg) via intraperitoneal injection before CLP surgery.[3]
-
-
Outcome Measures:
-
Histopathology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess pathological damage.[3]
-
Inflammatory Cytokines: Levels of inflammatory factors in lung tissue or bronchoalveolar lavage fluid (BALF) are measured.
-
Oxidative Stress: ROS levels in lung tissue are measured using appropriate fluorescent probes.[3]
-
Inflammasome Activation: Protein expression of NLRP3, ASC, and caspase-1 in lung tissue is analyzed by Western blotting.
-
Apoptosis: Apoptotic cells in lung tissue are detected using the TUNEL assay.[3]
-
Mitochondrial Autophagy: The expression of Pink1 and Parkin is assessed by Western blotting or immunofluorescence to evaluate mitochondrial autophagy.[3]
-
IV. Signaling Pathways and Mechanisms of Action
A. Anti-Inflammatory and Insulin-Sensitizing Effects
This compound has been shown to modulate inflammatory and insulin signaling pathways. In a rat model of insulin resistance, Gyp-XLIX attenuated the impairment of the IRS1/PI3K/Akt insulin signaling pathway and inhibited the IKKβ/NF-κB signaling pathway in the liver and muscle.[5] Molecular docking studies suggest that Gyp-XLIX may directly target IKKβ.[5]
Caption: Gyp-XLIX inhibits the IKKβ/NF-κB pathway, reducing inflammation and improving insulin signaling.
B. Protection Against Septic Acute Lung Injury
In the context of septic ALI, this compound appears to exert its protective effects through the activation of the Sirt1/Nrf2 signaling pathway, which in turn inhibits the NLRP3 inflammasome.[3]
Caption: Gyp-XLIX activates the Sirt1/Nrf2 pathway to inhibit the NLRP3 inflammasome in ALI.
C. Neuroprotection in Ischemic Stroke
In a rat model of ischemic stroke, this compound was found to activate the PI3K/AKT/FOXO1 signaling pathway, which is involved in promoting neuronal survival and reducing apoptosis.[6]
Caption: Gyp-XLIX promotes neuronal survival via the PI3K/AKT/FOXO1 pathway in ischemic stroke.
V. Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of a specific disease.
References
- 1. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice | MDPI [mdpi.com]
- 2. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparing Stock Solutions of Gypenoside XLIX for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Gypenoside XLIX for laboratory use. This compound, a triterpenoid (B12794562) saponin (B1150181) from Gynostemma pentaphyllum, is a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator with potential applications in inflammatory and metabolic disease research. Adherence to proper solution preparation techniques is crucial for obtaining accurate and reproducible experimental results.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅₂H₈₆O₂₁ | [1] |
| Molecular Weight | 1047.24 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥95% (typically ≥98%) | [1][2] |
| Source | Gynostemma pentaphyllum (Thunb.) Makino | [1][2] |
Solubility of this compound
This compound exhibits solubility in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Solubility | Notes | References |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (119.36 mM) | May require ultrasonication to fully dissolve. | [3][4] |
| Ethanol | Soluble | [2] | |
| Methanol | Soluble | [2][5] | |
| Pyridine | Soluble | [2] | |
| Water | Insoluble or poorly soluble | [6] |
Recommended Solvents for Stock Solutions
Based on its solubility profile, the following solvents are recommended for preparing this compound stock solutions:
-
Dimethyl Sulfoxide (DMSO): The most common and recommended solvent due to its high solubilizing capacity for this compound.
-
Ethanol: A suitable alternative, particularly for in vivo studies where DMSO toxicity may be a concern.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity[7].
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 10.47 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass = 0.010 mol/L x 0.001 L x 1047.24 g/mol x 1000 = 10.47 mg
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of sterile DMSO. For a 10 mM solution with 10.47 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can be used to aid dissolution[8]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots as recommended in Section 5.
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity and bioactivity of this compound stock solutions.
| Storage Condition | Duration | Recommendations | References |
| Short-term | Up to 1 month | Store aliquots in tightly sealed vials at -20°C, protected from light. | [9][10] |
| Long-term | Up to 6 months | For extended storage, store aliquots at -80°C, protected from light. | [9][10] |
Important Handling Notes:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to prevent degradation from repeated temperature changes[10].
-
Light Protection: Store stock solutions in amber vials or protect them from light, as saponins (B1172615) can be light-sensitive.
-
Fresh is Best: Whenever possible, prepare and use solutions on the same day to ensure optimal activity[1].
-
Equilibration Before Use: Before use, allow the frozen aliquot to equilibrate to room temperature before opening the vial.
This compound Signaling Pathway
This compound has been identified as a selective PPAR-α activator, which in turn inhibits the NF-κB inflammatory pathway[1][2]. This mechanism is relevant for its potential therapeutic effects in inflammatory conditions.
Caption: this compound Signaling Pathway via PPAR-α and NF-κB.
In Vitro Experimental Concentrations
The working concentration of this compound for in vitro experiments can vary depending on the cell type and experimental design. Based on published studies, a typical concentration range is between 10 µM and 300 µM[2]. For example, a study on fatty liver cells used a concentration of 50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. | Perform a stepwise dilution of the DMSO stock solution into the aqueous medium. Ensure the final DMSO concentration is compatible with your assay. |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure proper storage conditions (temperature and light protection). |
| Compound does not fully dissolve | Insufficient mixing or solvent volume. | Vortex for a longer duration. Gentle warming (37°C) or brief sonication may be applied. Ensure the correct amount of solvent was added for the desired concentration. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. e-century.us [e-century.us]
Application Notes and Protocols for Solid-Phase Extraction of Gypenoside XLIX from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of gypenoside XLIX from biological samples, primarily focusing on rat plasma. The methodologies and data presented are compiled from validated analytical studies to ensure reliability and reproducibility for pharmacokinetic studies and other bioanalytical applications.
Application Notes
Solid-phase extraction is a critical step in the sample preparation workflow for the quantitative analysis of this compound in complex biological matrices. It serves to remove endogenous interferences such as proteins and phospholipids, which can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1] The choice of SPE sorbent and protocol is crucial for achieving high recovery and minimizing matrix effects.
For a large, relatively polar molecule like this compound (a saponin), a reversed-phase sorbent is a suitable choice.[2] A C18-bonded silica (B1680970) sorbent, such as the Waters XBridge™ BEH C18, has been successfully used for the extraction of this compound from rat plasma.[3] This type of sorbent retains the analyte through hydrophobic interactions.
The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[3] Negative ion mode electrospray ionization (ESI) is often preferred for the detection of gypenosides.[3]
Experimental Protocols
The following protocols are based on validated methods for the analysis of this compound in rat plasma.[3]
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from the method described by Guo et al. (2017) using a C18 reversed-phase cartridge.
Materials:
-
SPE Cartridge: Waters XBridge™ BEH C18, or equivalent C18 reversed-phase SPE cartridge.
-
Rat Plasma Sample
-
Internal Standard (IS): Gypenoside A solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Spike the plasma sample with the internal standard solution (e.g., gypenoside A).
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge with 1 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: Waters XBridge™ BEH C18 (e.g., 4.6 × 50 mm, 2.5 μm)[3]
-
Mobile Phase: Acetonitrile and water (62.5:37.5, v/v)[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
MS/MS Transitions:
Quantitative Data Summary
The following tables summarize the quantitative data from validated bioanalytical methods for this compound.
Table 1: Method Validation Parameters for this compound in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 10 - 7500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
| Correlation Coefficient (R²) | > 0.990 | [3] |
| Intra-day Precision (%RSD) | ≤ 8.6% | [3] |
| Inter-day Precision (%RSD) | ≤ 8.6% | [3] |
| Accuracy | ≤ 10.2% | [3] |
Table 2: Recovery and Matrix Effect of this compound in Rat Plasma
| Parameter | Result | Reference |
| Recovery | > 93.2% | |
| Matrix Effect | 89.3 - 94.1% |
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Overall analytical workflow for this compound quantification.
References
- 1. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: Application in Hyperinsulinemic-Euglycemic Clamp Studies for Insulin Resistance Research
Application Note & Protocol
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional medicinal herb Gynostemma pentaphyllum, has emerged as a promising natural compound in the study of metabolic diseases.[1] Notably, it has demonstrated potential as a therapeutic agent against insulin (B600854) resistance.[1] The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.[2] This document provides a detailed protocol for utilizing this compound in hyperinsulinemic-euglycemic clamp studies to investigate its effects on insulin sensitivity, drawing from established methodologies and specific findings related to this compound. This guide is intended for researchers, scientists, and drug development professionals in the field of metabolic research.
This compound has been shown to improve insulin sensitivity by attenuating lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in both liver and skeletal muscle.[1] Furthermore, it exerts anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway, which is implicated in the pathogenesis of insulin resistance.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of this compound on insulin sensitivity in lipid-infused Sprague-Dawley rats using the hyperinsulinemic-euglycemic clamp technique.[1]
Table 1: Steady-State Glucose Infusion Rate (SSGIR) in Experimental Groups
| Experimental Group | Treatment | SSGIR (mg/Kg/min) |
| Saline (SAL) | Saline Infusion | 14.79 ± 0.54 |
| Intralipid (IL) | Lipid Infusion | 3.95 ± 0.23 |
| Intralipid + Gyp-XLIX (IL+Gyp-XLIX) | Lipid Infusion + this compound Pretreatment | 8.72 ± 0.21 |
Data are presented as mean ± SEM. A higher SSGIR indicates greater insulin sensitivity.[1]
Table 2: Key Signaling Protein Phosphorylation Changes
| Tissue | Protein | IL Group vs. SAL Group | IL+Gyp-XLIX Group vs. IL Group |
| Liver & Gastrocnemius Muscle | p-IRS1 (Ser307) | Increased | Decreased |
| Liver & Gastrocnemius Muscle | p-PI3K (p85) | Decreased | Increased |
| Liver & Gastrocnemius Muscle | p-Akt (Ser473) | Decreased | Increased |
This table provides a qualitative summary of the changes in the phosphorylation status of key proteins in the insulin signaling pathway.[1]
Experimental Protocols
This section details the methodology for conducting a hyperinsulinemic-euglycemic clamp study to evaluate the effects of this compound on insulin sensitivity in a rodent model.
I. Animal Model and Surgical Preparation
-
Animal Model: Male Sprague-Dawley rats (approx. 300g) are a suitable model.[2]
-
Acclimatization: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before any procedures.
-
Surgical Catheterization:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).[2]
-
Under aseptic conditions, perform a midline cervical incision to expose the right jugular vein and the left carotid artery.
-
Insert indwelling catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[5]
-
Exteriorize the catheters at the back of the neck and secure them.
-
Allow the animals to recover for 5-7 days post-surgery, ensuring they regain their pre-surgical body weight.[2]
-
II. This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: The referenced study utilized a pretreatment protocol. Administer this compound or vehicle to the respective experimental groups prior to the clamp study. The exact dosage and timing should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.
III. Hyperinsulinemic-Euglycemic Clamp Procedure
-
Fasting: Fast the rats overnight (approximately 12-14 hours) before the clamp experiment.[1]
-
Experimental Setup:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the jugular vein catheter to an infusion pump and the carotid artery catheter to a sampling line.
-
-
Basal Period (t = -90 to 0 min):
-
At t = -90 min, start a continuous infusion of a tracer (e.g., [3-³H]glucose) to assess basal glucose turnover.
-
At t = -10 and 0 min, collect blood samples from the carotid artery to determine basal plasma glucose and insulin concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
At t = 0 min, begin a primed-continuous infusion of human insulin. A common rate is 10 mU/kg/min.
-
Simultaneously, start a variable infusion of 20% dextrose.
-
Monitor blood glucose levels every 5-10 minutes from the arterial line.[2]
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level of approximately 100-120 mg/dL).
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
-
Steady State: The clamp is considered to be at a steady state when the glucose infusion rate required to maintain euglycemia is constant for at least 30 minutes (typically between t = 90 and 120 min).[2]
-
Blood Sampling: Collect blood samples at regular intervals during the steady-state period to measure plasma insulin and glucose concentrations.
-
Tissue Collection: At the end of the clamp, anesthetize the animal and collect tissue samples (liver, gastrocnemius muscle, epididymal fat) rapidly. Freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis (e.g., Western blotting).[1]
IV. Analytical Procedures
-
Plasma Analysis: Measure plasma glucose concentrations using a glucose analyzer. Determine plasma insulin levels using an ELISA kit.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., IRS1, PI3K, Akt, IκBα, NF-κB) in tissue lysates by Western blotting to elucidate the molecular mechanisms of this compound action.[1]
-
Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) to measure the mRNA expression of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6) in tissues.[1]
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for the hyperinsulinemic-euglycemic clamp study.
References
- 1. e-century.us [e-century.us]
- 2. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression in Fatty Liver Cells Using Gypenoside XLIX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Gypenoside XLIX (Gyp-XLIX), a key active component of Gynostemma pentaphyllum, on gene expression in in-vitro models of fatty liver disease (hepatic steatosis). Gyp-XLIX has demonstrated significant potential in regulating lipid metabolism and may offer a therapeutic avenue for non-alcoholic fatty liver disease (NAFLD).[1][2][3] This document outlines the underlying mechanisms of Gyp-XLIX action, detailed experimental protocols, and data interpretation guidelines.
Introduction to this compound and its Role in Fatty Liver Disease
This compound is a dammarane-type saponin (B1150181) that has been identified as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][2][4] PPAR-α is a crucial nuclear receptor that regulates fatty acid oxidation and lipid metabolism. In the context of fatty liver, Gyp-XLIX has been shown to modulate the expression of a wide array of genes involved in critical metabolic pathways.[1][5]
Genome-wide analysis of fatty liver cells treated with Gyp-XLIX revealed significant changes in gene expression. Specifically, 782 differentially expressed genes (DEGs) were identified; 172 genes that were highly expressed in fatty liver cells were downregulated, and 610 genes that were under-expressed were upregulated to levels comparable to normal liver cells following Gyp-XLIX treatment.[1][2][5] These genes are primarily involved in glycerophospholipid metabolism, bile secretion, and fatty acid degradation.[1][2][5] Furthermore, Gyp-XLIX has been shown to influence the expression of long non-coding RNAs (lncRNAs), such as RPARP-AS1, which may in turn regulate key inflammatory genes like NFKB2.[1]
Key Signaling Pathways
This compound is known to modulate several key signaling pathways implicated in the pathogenesis of hepatic steatosis. Understanding these pathways is crucial for designing experiments and interpreting gene expression data.
-
PPAR-α Activation: As a selective PPAR-α activator, Gyp-XLIX enhances the transcription of genes involved in fatty acid uptake and β-oxidation, thereby promoting the breakdown of lipids in hepatocytes.[2][4]
-
AMP-activated protein kinase (AMPK) Pathway: Gypenosides have been shown to activate AMPK, a central regulator of cellular energy homeostasis.[6][7] Activated AMPK can phosphorylate and inactivate enzymes involved in fatty acid synthesis and promote fatty acid oxidation.[7]
-
Farnesoid X Receptor (FXR) Activation: Studies have indicated that gypenosides can activate FXR, a nuclear receptor that plays a significant role in bile acid, lipid, and glucose metabolism.[8][9] Activation of FXR can lead to the downregulation of SREBP-1c, a key transcription factor for lipogenesis.[8]
Data Presentation: Summary of this compound Effects on Gene Expression
The following table summarizes the quantitative data on differentially expressed genes in fatty liver cells following treatment with this compound, based on genome-wide analysis.[1][2][5]
| Category | Number of Genes | Direction of Regulation by Gyp-XLIX |
| Differentially Expressed Genes (DEGs) in Fatty Liver Cells vs. Normal Cells | 3286 | 1362 Up-regulated, 1924 Down-regulated |
| DEGs Restored to Normal Levels by Gyp-XLIX | 782 | - |
| Down-regulated by Gyp-XLIX | 172 | From high expression in fatty liver cells |
| Up-regulated by Gyp-XLIX | 610 | From low expression in fatty liver cells |
| Differentially Expressed lncRNAs Restored to Normal Levels by Gyp-XLIX | 16 | Up-regulated from low expression |
Experimental Protocols
This section provides detailed methodologies for inducing an in-vitro fatty liver model and subsequently treating the cells with this compound to analyze gene expression.
Protocol 1: In-Vitro Model of Hepatic Steatosis
This protocol describes the induction of lipid accumulation in hepatocytes to mimic the fatty liver condition.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or LO2)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS
Procedure:
-
Cell Culture: Culture HepG2 or LO2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Preparation of Fatty Acid Stock Solution:
-
Prepare a 10 mM stock solution of oleic acid and a 5 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile water.
-
To create the fatty acid-BSA complex, add the fatty acid stock solutions to the BSA solution while stirring at 37°C to achieve a final concentration of 10 mM oleic acid and 5 mM palmitic acid in 10% BSA. This results in a 2:1 molar ratio of oleic to palmitic acid.
-
Filter-sterilize the solution and store at -20°C.
-
-
Induction of Steatosis:
-
Seed the hepatocytes in 6-well plates and allow them to reach 70-80% confluency.
-
Remove the culture medium and wash the cells with sterile PBS.
-
Add fresh DMEM containing the fatty acid-BSA complex at a final concentration of 1 mM (0.66 mM oleic acid and 0.33 mM palmitic acid).[10]
-
Incubate the cells for 24 hours to induce lipid accumulation.
-
Protocol 2: Treatment with this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
Procedure:
-
Preparation of Gyp-XLIX Stock Solution: Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM. Store at -20°C.
-
Treatment:
-
After the 24-hour induction of steatosis, remove the fatty acid-containing medium.
-
Add fresh culture medium containing the desired concentration of this compound. A typical starting concentration for in-vitro studies is 100 µM.[2] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for an additional 24 hours.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol details the steps for quantifying gene expression changes using quantitative real-time PCR.
Materials:
-
RNA extraction kit (e.g., TRIzol or RNeasy kit)[11]
-
Reverse transcription kit[12]
-
SYBR Green or TaqMan qPCR master mix[11]
-
Gene-specific primers (see table below for examples)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Reverse Transcription (cDNA Synthesis):
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH or β-actin).[13]
-
Table of Suggested Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PPARα | AGG GAC GAT GCT GTC CTC ATT G | GGC CTT GAC CTT GGC TTT G |
| CPT1A | TGG GAT GGT GGT GCT GTT TGG | GCT GGC AAT GGT GTA GGT GGT G |
| SREBP-1c | GCG GTT GGC ACA GAG CTT T | TGG GAG GGT AGG GCT TCT C |
| FASN | CCT GGA CGA GAC AGC TCC T | GCA GCA GGT GAG GAA GGT G |
| GAPDH | GGT GGT CTC CTC TGA CTT CAA CA | GTT GCT GTA GCC AAA TTC GTT GT |
Mandatory Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Signaling Pathways Modulated by this compound in Fatty Liver
Caption: this compound signaling pathways in fatty liver cells.
References
- 1. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Gypenosides ameliorate high-fat diet-induced nonalcoholic fatty liver disease in mice by regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gynostemma pentaphyllum Attenuates the Progression of Nonalcoholic Fatty Liver Disease in Mice: A Biomedical Investigation Integrated with In Silico Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gypenosides counteract hepatic steatosis and intestinal barrier injury in rats with metabolic associated fatty liver disease by modulating the adenosine monophosphate activated protein kinase and Toll-like receptor 4/nuclear factor kappa B pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside CK ameliorates hepatic lipid accumulation via activating the LKB1/AMPK pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Gypenosides ameliorate high-fat diet-induced non-alcoholic steatohepatitis via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of gypenoside XLIX for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of gypenoside XLIX for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The most commonly recommended and used solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO)[1][2]. It is effective at dissolving this compound to create high-concentration stock solutions.
Q2: What is the maximum concentration of DMSO that is safe for my cell cultures?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects[3]. Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line[4][5][6]. Primary cells are often more sensitive[3].
Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is not soluble in the aqueous environment of the culture medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your assay may be too high. Try lowering the concentration.
-
Use pre-warmed media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding it to cold media can decrease its solubility.
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step in pre-warmed media.
-
Increase the volume of DMSO: If your experiment allows, you can slightly increase the final DMSO concentration (while staying within the tolerated limit for your cells) to aid solubility.
-
Gentle mixing: When adding the stock solution to the medium, do so slowly and with gentle vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle warming and sonication can be used to aid the dissolution of this compound in DMSO, especially when preparing a stock solution[2][7]. However, avoid excessive heat that could degrade the compound.
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most referenced solvent, other polar aprotic solvents like dimethylformamide (DMF) could potentially be used[8]. However, their compatibility with your specific cell line and assay must be validated. For any alternative solvent, it is crucial to run appropriate vehicle controls to ensure the solvent itself does not affect the experimental outcome.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability[9][10]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation[9]. When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C[9].
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 125 mg/mL (with ultrasonic assistance) | [2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 1047.23 g/mol )[2][11]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 10.47 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of sterile DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Optional - Sonication/Heating: If the compound does not fully dissolve, you can place the tube in a water bath sonicator for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can cause the compound to precipitate on the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[9].
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating an experimental workflow for preparing this compound for in vitro assays and a key signaling pathway affected by this compound.
References
- 1. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 94987-08-3 [amp.chemicalbook.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GYPENOSIDE IX | 80321-63-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of gypenoside XLIX in different solvents and temperatures
Welcome to the technical support center for Gypenoside XLIX. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of saponins, like this compound, in aqueous solutions can be pH-dependent. Generally, saponin (B1150181) hydrolysis is base-catalyzed and occurs more slowly under acidic conditions.[2] For example, the hydrolysis of a similar saponin, QS-18, was slow at pH 5.1 but rapid at pH 10.0.[2] It is advisable to prepare aqueous solutions fresh and use them promptly, especially under neutral or basic conditions.
Q4: What are the main degradation pathways for gypenosides?
A4: The primary degradation pathway for gypenosides, which are dammarane-type saponins, is hydrolysis of the glycosidic bonds. This can be catalyzed by acid, base, or heat, leading to the cleavage of sugar moieties from the aglycone core. Thermal degradation of similar saponins, such as ginsenosides, has been shown to follow first-order kinetics.[3][4]
Q5: How does this compound exert its biological effects?
A5: this compound is a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[1] Activation of PPAR-α by this compound leads to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. This, in turn, suppresses the expression of inflammatory mediators such as vascular cell adhesion molecule-1 (VCAM-1).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. 3. Degradation in aqueous experimental media. 4. Exposure to high temperatures or extreme pH. | 1. Store stock solutions at -80°C or -20°C as recommended and protect from light. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in your experimental buffer immediately before use. 4. Avoid prolonged incubation at elevated temperatures and maintain a stable, near-neutral pH unless the experimental design requires otherwise. |
| Inconsistent results between experimental batches | 1. Variability in the age or storage conditions of the this compound stock solution. 2. Inconsistent preparation of working solutions. | 1. Use a fresh, properly stored stock solution for each set of experiments. 2. Ensure accurate and consistent dilution of the stock solution for each experiment. |
| Precipitation of this compound in aqueous buffer | 1. Poor solubility in the chosen aqueous buffer. 2. Exceeding the solubility limit. | 1. Consider using a co-solvent such as DMSO (typically at a final concentration of <0.5%) in your aqueous buffer to improve solubility. 2. Perform solubility tests to determine the maximum concentration of this compound in your specific experimental medium. |
| Unexpected peaks in chromatography (HPLC/LC-MS) | 1. Degradation of this compound. 2. Presence of impurities in the initial material. | 1. Review solution preparation and storage procedures to minimize degradation. Consider performing a forced degradation study to identify potential degradation products. 2. Obtain a certificate of analysis for your this compound lot to identify any known impurities. |
Stability Data
The stability of this compound has been evaluated in rat plasma, demonstrating good stability under typical bioanalytical laboratory conditions. While comprehensive data in various organic solvents is limited, the following tables summarize the available information.
Table 1: Stability of this compound in Rat Plasma [5]
| Condition | Duration | Temperature | Stability (Accuracy %) | RSD (%) |
| Autosampler | 12 hours | 4°C | 87.9 - 112.2 | < 14.5 |
| Ambient | 2 hours | Room Temperature | 87.9 - 112.2 | < 14.5 |
| Long-term | 30 days | -20°C | 87.9 - 112.2 | < 14.5 |
| Freeze-thaw | 3 cycles | -20°C to Room Temp. | 87.9 - 112.2 | < 14.5 |
Table 2: Recommended Storage of this compound Stock Solution in DMSO [1]
| Temperature | Duration | Special Conditions |
| -80°C | 6 months | - |
| -20°C | 1 month | Protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.
Protocol 2: General Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways. This protocol is a general guideline and may need to be optimized.
Materials:
-
This compound stock solution (in a suitable solvent like methanol (B129727) or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC or LC-MS.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC or LC-MS.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Analyze by HPLC or LC-MS.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an incubator at a high temperature (e.g., 80°C).
-
Take samples at various time points (e.g., 1, 3, 7 days).
-
Analyze by HPLC or LC-MS.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC or LC-MS after a defined exposure period.
-
Analysis: For each condition, compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study for the optimization of ginsenoside Rg3 production by heat treatment of ginsenoside Rb1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Studies on the Thermal Degradation of Ginsenosides in Ginseng Extract -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low oral bioavailability of gypenoside XLIX in pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of gypenoside XLIX in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it so low?
A: The absolute oral bioavailability of this compound in rats is reported to be extremely low, at approximately 0.14%.[1][2][3] This poor bioavailability is a common challenge for many saponins, including gypenosides and ginsenosides. The primary reasons include:
-
Poor Membrane Permeability: The molecular structure of this compound, which contains a hydrophobic dammarane (B1241002) skeleton and hydrophilic glycosyl groups, hinders its ability to efficiently pass through the lipid-rich membranes of intestinal epithelial cells.[4][5]
-
Efflux Transporter Activity: It is highly probable that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine. These transporters actively pump the compound out of the cells and back into the intestinal lumen, significantly reducing its net absorption.[5][6]
-
Gut Microbiota Metabolism: Intestinal bacteria can metabolize gypenosides, potentially transforming them into different compounds before they can be absorbed.[7][8]
Q2: What are the key challenges in quantifying this compound in plasma samples?
A: Due to its very low oral bioavailability, the resulting plasma concentrations of this compound are often extremely low. This necessitates a highly sensitive and specific analytical method for accurate quantification. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice, offering the required sensitivity to detect concentrations in the low ng/mL range.[1][9] Researchers must develop a robust method with a low limit of quantification (LLOQ) to accurately characterize the pharmacokinetic profile.[9]
Q3: What strategies can be employed to improve the oral bioavailability of this compound?
A: Several formulation and co-administration strategies can be explored to overcome the low oral bioavailability of this compound:
-
Nano-delivery Systems: Encapsulating this compound into nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can protect it from degradation and enhance its absorption.[8][10] Other systems like liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can also improve solubility and permeability.[11][12]
-
Co-administration with P-gp Inhibitors: Administering this compound with known P-glycoprotein inhibitors could decrease its efflux back into the intestinal lumen, thereby increasing its absorption and systemic exposure.[6][7]
-
Structural Modification: Although more complex, modifying the chemical structure of this compound, for instance through esterification, could enhance its lipophilicity and ability to cross the intestinal barrier.[7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and solubility in gastrointestinal fluids.[11][13]
Troubleshooting Guide
Problem 1: I am observing very low or undetectable plasma concentrations of this compound after oral administration in my rat study.
-
Possible Cause 1: Insufficient Analytical Method Sensitivity.
-
Solution: This is the most common issue. Confirm that your analytical method, preferably UPLC-MS/MS, is validated and has a lower limit of quantification (LLOQ) of at least 2 ng/mL.[1][3] Ensure that sample preparation, including protein precipitation or solid-phase extraction, is optimized for maximum recovery.[1][9]
-
-
Possible Cause 2: Expected Low Bioavailability.
-
Solution: The observed low concentrations are consistent with the reported 0.14% oral bioavailability.[1][3] You may need to administer a higher dose to achieve quantifiable plasma levels. However, be mindful of potential solubility and toxicity issues at higher doses. Consider concentrating on developing an enhanced formulation rather than simply increasing the dose of the free compound.
-
-
Possible Cause 3: Inappropriate Blood Sampling Schedule.
-
Solution: this compound is absorbed and eliminated relatively quickly, with a reported oral Tmax (time to maximum concentration) of around 0.25 hours and a half-life of 1.8 ± 0.6 hours in rats.[1][3] Ensure your sampling schedule includes very early time points (e.g., 5, 15, and 30 minutes) to accurately capture the absorption phase and Cmax.
-
-
Possible Cause 4: Compound Instability.
-
Solution: Verify the stability of this compound in your dosing vehicle and in the biological matrix (plasma) under the conditions of your experiment (bench-top, freeze-thaw cycles, long-term storage).[9] Degradation before administration or during sample processing will lead to artificially low results.
-
Problem 2: My in vitro Caco-2 cell permeability assay shows very low transport for this compound. How can I determine if efflux is the primary reason?
-
Solution: To investigate the role of P-glycoprotein (P-gp) mediated efflux, perform a bi-directional transport study across the Caco-2 cell monolayer.
-
Measure the permeability from the apical (AP) to the basolateral (BL) side and from the BL to the AP side.
-
An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
-
Conduct the same experiment in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio and an increase in AP-to-BL transport in the presence of the inhibitor strongly suggest that this compound is a P-gp substrate.[5][6]
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Rats [1][3]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| t½ (h) | 1.6 ± 1.7 | 1.8 ± 0.6 |
| Tmax (h) | - | 0.25 (Median) |
| Cmax (ng/mL) | - | 13.5 ± 2.8 |
| AUC(0-t) (ng/mL·h) | 1541.3 ± 136.2 | 43.5 ± 11.2 |
| AUC(0-∞) (ng/mL·h) | 1559.2 ± 138.8 | 44.1 ± 11.3 |
| Absolute Bioavailability (F%) | - | 0.14% |
Data presented as mean ± standard deviation where applicable.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol is based on methodologies described in the literature.[1][14]
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 180-220 g).
-
Acclimatization: House animals for at least one week under standard SPF conditions (23 ± 2°C, 50 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Dosing Preparation:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO, followed by dilution) to a final concentration for a 1 mg/kg dose.
-
Oral (PO): Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for a 5 mg/kg dose.
-
-
Administration:
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Administer the prepared solutions via tail vein injection (IV group) or oral gavage (PO group).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose (0) and at specified time points post-dose.
-
Suggested PO time points: 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Suggested IV time points: 0.03, 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated UPLC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin or DAS.
-
Protocol 2: UPLC-MS/MS Quantification of this compound in Plasma
This protocol is based on established and validated methods.[1][9]
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Specification |
| Chromatography System | UPLC system (e.g., Waters ACQUITY I-Class) |
| Mass Spectrometer | Triple quadrupole tandem mass spectrometer (e.g., Waters XEVO TQ-S) |
| Column | UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: Water (0.1% formic acid) and B: Acetonitrile (0.1% formic acid) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 1045.5 ⟶ 118.9[1] or 1045.6 → 913.5[9] |
| Internal Standard (IS, e.g., Gypenoside A): m/z 897.5 ⟶ 765.4[9] | |
| Sample Preparation | Protein Precipitation: Mix 50 µL plasma with 150 µL methanol (B129727) containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute for injection.Solid-Phase Extraction (SPE): Alternative method for cleaner samples.[9] |
| Calibration Range | 2 - 3000 ng/mL in blank rat plasma.[1] |
Visualizations and Diagrams
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound loaded nanoparticles targeting therapy for renal fibrosis and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Omics Reveals Active Components and Mechanisms of Heat-Processed Gypenosides Hepatoprotective Against APAP Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gypenoside XLIX Anti-Inflammatory Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the anti-inflammatory properties of gypenoside XLIX.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-inflammatory effects in cell culture. | 1. Suboptimal this compound Concentration: The effective concentration can be cell-type dependent. 2. Cell Passage Number: High passage numbers can alter cellular responses. 3. LPS Potency: Variability in lipopolysaccharide (LPS) lots can affect the inflammatory response. 4. This compound Degradation: Improper storage can lead to loss of activity. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 1-100 µM) to determine the optimal dose for your specific cell line. 2. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 3. Standardize LPS: Use the same lot of LPS for a series of experiments and test each new lot for potency. 4. Proper Storage: Store this compound as a powder at -20°C and protect from light. Prepare fresh stock solutions in DMSO and store at -20°C for no longer than one month.[1] |
| High cytotoxicity observed in cell-based assays. | 1. Excessive Concentration: this compound can be cytotoxic at high concentrations.[2][3] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Determine the IC50 for cytotoxicity: Use assays like MTT or CCK-8 to find the concentration that causes 50% cell death and work below this concentration for anti-inflammatory studies.[2][3] 2. Maintain low solvent concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1%. |
| Poor solubility of this compound in aqueous media. | Hydrophobic Nature: this compound is a saponin (B1150181) with limited water solubility. | 1. Use a suitable solvent: Dissolve this compound in DMSO to create a stock solution.[1][4][5] 2. Further Dilution: For in vivo studies, the DMSO stock can be further diluted in corn oil or a solution of 20% SBE-β-CD in saline.[1] For in vitro studies, dilute the DMSO stock in the cell culture medium to the final working concentration. |
| Variable results in animal studies. | 1. Inconsistent Dosing: Inaccurate preparation or administration of the this compound solution. 2. Low Bioavailability: this compound has low oral bioavailability.[6][7][8] 3. Animal Model Variability: Differences in animal strain, age, or weight can influence outcomes. | 1. Ensure accurate dosing: Prepare fresh dosing solutions daily and ensure precise administration volumes based on animal weight. 2. Consider administration route: Intraperitoneal or intravenous injections may provide more consistent results than oral gavage due to higher bioavailability.[9][10][11] 3. Standardize animal cohorts: Use animals of the same strain, age, and weight range for all experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the anti-inflammatory effects of this compound?
A1: this compound exerts its anti-inflammatory effects through multiple signaling pathways. Key mechanisms include:
-
Inhibition of the NF-κB pathway: It can suppress the activation of NF-κB, a central regulator of inflammation, by targeting IKKβ and preventing the degradation of IκBα.[9][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]
-
Activation of PPAR-α: this compound is a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][12][13][14] This activation contributes to the inhibition of NF-κB.[12][15]
-
Inhibition of the NLRP3 Inflammasome: It can inhibit the activation of the NLRP3 inflammasome, which is involved in the production of active IL-1β.[10][11][15][16]
-
Activation of the Sirt1/Nrf2 Pathway: this compound can activate the Sirt1/Nrf2 signaling pathway, which helps to reduce oxidative stress and inflammation.[10][17]
Q2: What is a typical effective dosage range for this compound?
A2: The effective dosage of this compound varies depending on the experimental model:
-
In vitro: Effective concentrations for anti-inflammatory effects in cell culture models, such as LPS-stimulated macrophages, typically range from 10 µM to 100 µM.[12][13][15] However, some studies have used concentrations up to 300 µM.[13][14] It is crucial to perform a dose-response study for your specific cell type.
-
In vivo: In rodent models, effective doses have been reported in the range of 4 mg/kg to 40 mg/kg, administered via intravenous or intraperitoneal injection.[9][10][11]
Q3: How should I prepare this compound for my experiments?
A3: For in vitro experiments, dissolve this compound in DMSO to make a high-concentration stock solution (e.g., 50-100 mM). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). For in vivo studies, the DMSO stock can be further diluted in a vehicle such as corn oil or a solution of 20% SBE-β-CD in saline for administration.[1]
Q4: Is this compound cytotoxic?
A4: Yes, this compound can exhibit cytotoxicity at higher concentrations.[2][3] It is essential to determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CCK-8) before conducting anti-inflammatory experiments. For example, in some cancer cell lines, cytotoxicity is observed at concentrations above 50 µg/mL.[2]
Q5: What are some key protein markers to measure to confirm the anti-inflammatory effect of this compound?
A5: To confirm the anti-inflammatory effects of this compound, you can measure the expression or activation of proteins in the NF-κB and inflammasome pathways. Key markers include:
-
Reduced phosphorylation of IκBα and p65 (a subunit of NF-κB). [9]
-
Reduced protein levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [9]
-
Decreased protein levels of NLRP3, and cleaved caspase-1. [10][15]
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Inflammatory Stimulus | Effective Concentration Range | Measured Effect | Reference |
| THP-1 monocytes/macrophages | LPS, TNF-α | 10.1 µM (EC50 for PPAR-α activation) | Inhibition of NF-κB activation | [12] |
| RAW264.7 macrophages | LPS | 40 µM | Attenuation of inflammatory injury | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 0-300 µM (concentration-dependent) | Inhibition of VCAM-1 expression | [14] |
| Human THP-1 monocytic cells | LPS | 0-300 µM (concentration-dependent) | Inhibition of Tissue Factor expression | [13] |
| Mouse lung epithelial (MLE-12) cells | LPS + ATP | Not specified | Inhibition of NLRP3 inflammasome | [10] |
Table 2: In Vivo Effective Dosages of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Measured Effect | Reference |
| Sprague-Dawley rats | Lipid-induced insulin (B600854) resistance | 4 mg/kg | Intravenous | Suppression of IKKβ/NF-κB pathway | [9] |
| Mice | Sepsis-induced acute lung injury | 40 mg/kg | Intraperitoneal | Alleviation of lung pathology, reduction of inflammatory factors | [10] |
| Mice | Sepsis-induced intestinal injury | 40 mg/kg | Intraperitoneal | Inhibition of NF-κB and NLRP3 inflammasome activation | [11] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.[18]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW264.7 or THP-1) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[19]
-
Cell Seeding: Seed the macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare working solutions of this compound in the cell culture medium from a DMSO stock. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) using ELISA.[20]
-
Cell Lysate: Wash the cells with cold PBS and lyse them to extract total protein for Western blot analysis (e.g., for p-p65, IκBα) or RNA for qRT-PCR analysis of pro-inflammatory gene expression.
-
-
Analysis: Quantify cytokine concentrations and protein/gene expression levels to determine the inhibitory effect of this compound.
Protocol 2: Western Blot for NF-κB Pathway Proteins
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound anti-inflammatory signaling pathways.
Caption: Experimental workflow for in vitro evaluation.
Caption: Troubleshooting decision tree for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. e-century.us [e-century.us]
- 10. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound targets SIRT1 to block YAP-NLRP3 activation and improve sepsis-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Gypenoside XLIX
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of gypenoside XLIX.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][3] In the analysis of this compound from biological matrices such as plasma, endogenous components like phospholipids (B1166683) are a major cause of these effects.[4]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise suggests ion enhancement.[1][3]
-
Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the sample preparation process.[4][5] The ratio of these responses is known as the matrix factor (MF), which provides a quantitative measure of the matrix effect.[5] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]
Q3: What are the common sources of matrix effects in the analysis of this compound?
A3: Common sources of matrix effects in bioanalytical methods include:
-
Endogenous compounds: In biological samples like plasma, phospholipids, salts, and other metabolites are major contributors to ion suppression.[4][5]
-
Exogenous compounds: If analyzing this compound in other matrices like plant extracts, pigments and other saponins (B1172615) could cause interference.[1]
-
Sample collection and processing materials: Anticoagulants, dosing vehicles, and stabilizers can also introduce interfering substances.[5]
Q4: What are the recommended strategies to minimize or eliminate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering this compound. Techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up plasma samples for this compound analysis.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound and leave behind interfering substances.[4]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids, which are a primary source of matrix effects.[4][8]
-
-
Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3][8]
-
Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus compensating for signal variations.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the gold standard as it has nearly identical physicochemical properties to the analyte and is the most effective way to compensate for matrix effects.[3][9]
-
Structural Analogue: If a SIL-IS is unavailable, a structural analogue like gypenoside A can be used.[6] However, it may not perfectly mimic the behavior of this compound.[10]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for assessing matrix effects and recovery in the analysis of this compound and related saponins. This data can serve as a benchmark for your experiments.
Table 1: Matrix Effect and Recovery of this compound in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| This compound | 2 | 89.3 - 94.1 | > 93.2 |
| This compound | 50 | 89.3 - 94.1 | > 93.2 |
| This compound | 2500 | 89.3 - 94.1 | > 93.2 |
Data adapted from a UPLC-MS/MS method for the determination of gypenoside A and this compound in rat plasma.[7] A matrix effect percentage close to 100% indicates minimal effect.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
| Chromatography | |
| Column | UPLC BEH C18[11][12] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid[11][12] |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-)[6][11] |
| MRM Transition | m/z 1045.5 ⟶ 118.9[11][12] |
| Internal Standard | Gypenoside A (m/z 897.5 ⟶ 765.4)[6] or Saikosaponin B2 (m/z 825.4 ⟶ 617.5)[11][12] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation method. Spike this compound standard into the final, dried, and reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike this compound standard into blank plasma before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Relationship between causes and mitigation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of gypenoside XLIX purification from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of gypenoside XLIX from crude plant extracts, primarily from Gynostemma pentaphyllum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your purification workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient initial extraction from plant material. 2. Degradation of gypenosides during extraction. | 1. Ensure the plant material is finely ground to increase surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using techniques like ultrasonic-assisted extraction to improve efficiency. 2. Avoid high temperatures during extraction as saponins (B1172615) can be heat-labile.[1] Consider cold extraction methods. |
| Low Purity After Initial Extraction | Co-extraction of a wide range of other compounds (e.g., pigments, lipids, other saponins). | Employ a multi-step extraction process. For example, a preliminary wash with a non-polar solvent can remove lipids before extracting with a more polar solvent like ethanol (B145695) for the gypenosides. |
| Poor Separation on Chromatography Column | 1. Inappropriate stationary phase or mobile phase. 2. Overloading the column. 3. Presence of structurally similar gypenosides. | 1. For initial cleanup, macroporous resins are effective for capturing saponins. For finer separation, reversed-phase (e.g., C18) or normal-phase (silica gel) chromatography may be necessary. Optimize the solvent gradient to improve resolution. 2. Determine the loading capacity of your column for the crude extract and do not exceed it. 3. Employ high-resolution techniques like semi-preparative HPLC for final purification steps to separate closely related gypenosides. |
| This compound Degradation During Purification | 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation. | 1. Maintain a neutral or slightly acidic pH during the purification process. 2. Use a rotary evaporator at a low temperature (e.g., < 50°C) to remove solvents. |
| Product is not Crystallizing | Presence of impurities that inhibit crystallization. | Further purify the product using a different chromatographic method to remove remaining impurities. Try different solvent systems for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for this compound from Gynostemma pentaphyllum?
A1: Ethanol-water mixtures, typically in the range of 65-75% ethanol, are commonly used for the initial extraction of gypenosides from Gynostemma pentaphyllum.[2] This solvent system effectively extracts the saponins while minimizing the co-extraction of highly polar or non-polar impurities.
Q2: How can I remove pigments and other non-saponin impurities from my crude extract?
A2: A common and effective method is to use macroporous resin chromatography. After loading the crude extract, the column can be washed with water to remove sugars and other highly polar impurities. The gypenosides are then eluted with an alcohol solution (e.g., ethanol).[2]
Q3: What type of chromatography is best for separating this compound from other gypenosides?
A3: Due to the structural similarity of different gypenosides, high-resolution chromatographic techniques are often required for their separation. Reversed-phase high-performance liquid chromatography (RP-HPLC), often at a semi-preparative scale, is a powerful tool for isolating individual gypenosides like this compound.
Q4: What are the typical storage conditions for purified this compound?
A4: For long-term storage, solid this compound should be kept at 4°C and protected from light. If in a solvent such as DMSO, it can be stored at -20°C for about a month or at -80°C for up to six months.[3]
Q5: What is the solubility of this compound in common solvents?
A5: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[4] For in vitro studies, it can be dissolved in DMSO at a concentration of up to 125 mg/mL with the aid of ultrasonication.[5]
Data Presentation
The following table summarizes the quantitative data from a patented gypenoside purification method, illustrating the effectiveness of a multi-step process.
| Purification Stage | Starting Material | Process | Solvent(s) | Result | Purity | Recovery Rate |
| 1. Extraction | Gynostemma pentaphyllum raw material | Reflux extraction | 65-75% Ethanol | Crude gypenoside extract | Not specified | Not specified |
| 2. Primary Purification | Concentrated crude extract | Macroporous resin adsorption and elution | Water, Ethanol | Enriched gypenoside fraction | Not specified | Not specified |
| 3. Secondary Purification | Enriched gypenoside fraction | Liquid-liquid extraction | Ethyl acetate (B1210297) or n-butanol | High-purity gypenosides | > 98% | > 87% |
Data adapted from patent CN104306428A and CN105456332A.[2][6]
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from Gynostemma pentaphyllum.
1. Preparation of Crude Extract
-
Milling: Grind the dried aerial parts of Gynostemma pentaphyllum into a coarse powder.
-
Extraction:
-
Mix the powder with 70% ethanol in a 1:4 (w/v) ratio.
-
Perform reflux extraction at 80-85°C for 2 hours. Repeat the extraction three times.
-
Combine the filtrates from the three extractions.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C until all ethanol is removed. The resulting aqueous concentrate is the crude extract.
2. Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., D101) by washing it sequentially with ethanol and then water until the effluent is clear.
-
Loading: Dilute the crude extract with water and load it onto the prepared resin column at a slow flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed gypenosides with 70% ethanol. Collect the eluate.
-
Concentration: Concentrate the eluate under reduced pressure to remove the ethanol.
3. Liquid-Liquid Extraction
-
Extraction: Transfer the concentrated eluate from the previous step to a separatory funnel. Perform liquid-liquid extraction three times with an equal volume of n-butanol.
-
Washing: Combine the n-butanol fractions and wash them with a small volume of water to remove any remaining water-soluble impurities.
-
Final Concentration: Collect the n-butanol layer and concentrate it to dryness under reduced pressure to obtain the purified gypenoside fraction.
4. (Optional) Semi-Preparative HPLC for High Purity this compound
-
Sample Preparation: Dissolve the purified gypenoside fraction in a suitable solvent (e.g., methanol).
-
Chromatography: Inject the sample onto a semi-preparative reversed-phase C18 column.
-
Elution: Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape). The specific gradient will need to be optimized based on the separation of this compound from other co-eluting compounds.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Final Product: Evaporate the solvent from the collected fraction to obtain highly purified this compound.
Visualizations
The following diagrams illustrate the key workflows in the purification of this compound.
Caption: Initial extraction of gypenosides from plant material.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CN105456332A - Method for extracting gypenosides from gynostemma pentaphyllum Makin. - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Antifibrotic Efficacy of Gypenoside XLIX with Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving gypenoside XLIX and its nanoformulations to enhance antifibrotic efficacy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
1. This compound-Loaded PLGA Nanoparticle Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<50%) | 1. Poor solubility of this compound in the chosen organic solvent. 2. Drug leakage into the external aqueous phase during emulsification. 3. High hydrophilicity of this compound. | 1. Screen different organic solvents (e.g., dichloromethane, ethyl acetate) to improve this compound solubility. 2. Optimize the emulsification process: adjust homogenization speed and time. 3. For hydrophilic drugs, consider using a double emulsion (w/o/w) solvent evaporation technique. |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | 1. Inefficient energy input during emulsification. 2. Inappropriate surfactant concentration. 3. Aggregation of nanoparticles during solvent evaporation or storage. | 1. Increase sonication power or homogenization speed. 2. Optimize the concentration of the stabilizer (e.g., PVA). 3. Ensure complete solvent evaporation and consider lyophilization with a cryoprotectant for long-term storage.[1] |
| Nanoparticle Aggregation and Precipitation | 1. Insufficient stabilizer concentration. 2. Changes in pH or ionic strength of the suspension. 3. Improper storage conditions. | 1. Increase the concentration of the surfactant (e.g., PVA). 2. Maintain a consistent pH and use deionized water for preparations. 3. Store nanoparticles at 4°C and avoid repeated freeze-thaw cycles. |
2. In Vitro Antifibrotic Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Fibroblast Activation | 1. Inconsistent cell seeding density. 2. Variability in TGF-β1 activity. 3. Passage number of primary fibroblasts is too high. | 1. Ensure uniform cell seeding density across all wells. 2. Use a fresh, validated batch of TGF-β1 and maintain consistent stimulation times. 3. Use primary fibroblasts at a low passage number to maintain their fibrotic potential. |
| Low Signal-to-Noise Ratio in Western Blots for Fibrosis Markers (α-SMA, Collagen I) | 1. Insufficient protein loading. 2. Suboptimal antibody concentration. 3. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 2. Titrate primary and secondary antibody concentrations to find the optimal dilution. 3. Optimize transfer time and voltage; use a positive control to verify transfer efficiency. |
| Inconsistent Results with this compound Treatment | 1. Poor solubility or stability of this compound in cell culture media. 2. Cytotoxicity at higher concentrations. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is non-toxic to cells. 2. Perform a dose-response cell viability assay (e.g., MTT) to determine the non-toxic concentration range. |
3. In Vivo Animal Studies (Unilateral Ureteral Obstruction - UUO Model)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Mortality Rate in UUO Mice | 1. Surgical complications (e.g., bleeding, infection). 2. Dehydration or post-operative pain. | 1. Ensure aseptic surgical technique and proper ligation of the ureter without damaging surrounding vessels.[2] 2. Administer post-operative analgesics and ensure adequate hydration.[2] |
| Variability in the Degree of Renal Fibrosis | 1. Inconsistent surgical procedure. 2. Genetic background of the mice. | 1. Standardize the surgical procedure, including the location of the ureteral ligation.[3] 2. Use mice from the same genetic background and age for all experimental groups. |
| Poor Bioavailability of Oral this compound | 1. This compound has inherently low oral bioavailability.[4][5] | 1. Utilize nanoformulations (e.g., PLGA nanoparticles) to improve bioavailability and targeted delivery. 2. Consider alternative administration routes such as intravenous injection for initial efficacy studies.[5] |
Frequently Asked Questions (FAQs)
1. This compound and Nanoformulations
-
Q1: Why is this compound a promising antifibrotic agent?
-
A: this compound has demonstrated antifibrotic effects in various preclinical models, including renal and pulmonary fibrosis. Its mechanisms of action involve the inhibition of key fibrotic signaling pathways such as the TGF-β/Smad3 and AKT/mTOR/c-Myc pathways.
-
-
Q2: What is the rationale for using nanoformulations to deliver this compound?
-
A: this compound has very low oral bioavailability (approximately 0.14%) and a short half-life in rats, which limits its therapeutic efficacy when administered orally.[4][5] Nanoformulations, such as PLGA nanoparticles, can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to fibrotic tissues, thereby enhancing its antifibrotic effects.[6]
-
-
Q3: What are the critical quality attributes to consider when preparing this compound-loaded nanoparticles?
-
A: Key quality attributes include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. For in vivo applications, a particle size of around 100-200 nm is often desirable for passive targeting to tissues with increased vascular permeability.[6]
-
2. Experimental Design and Protocols
-
Q4: Which in vitro model is suitable for screening the antifibrotic activity of this compound nanoformulations?
-
A: A common and relevant in vitro model is the use of fibroblasts (e.g., NIH/3T3 or primary renal/pulmonary fibroblasts) stimulated with transforming growth factor-beta 1 (TGF-β1). TGF-β1 induces the differentiation of fibroblasts into myofibroblasts, which is a key event in fibrosis. The expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I can then be quantified.
-
-
Q5: What is a standard animal model for studying renal fibrosis and the efficacy of this compound nanoformulations?
-
A: The unilateral ureteral obstruction (UUO) model in mice is a widely used and robust model for inducing renal fibrosis.[7] Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney within 7-14 days. This model is suitable for evaluating the therapeutic effects of antifibrotic agents.
-
-
Q6: How can I quantify the extent of fibrosis in kidney tissue samples?
-
A: A common and effective method is Picrosirius Red staining followed by quantification of the collagen proportionate area using digital image analysis.[8] This method allows for a robust and objective measurement of collagen deposition. Additionally, Western blotting or immunohistochemistry can be used to quantify the expression of fibrosis-related proteins like α-SMA and collagen I.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | This compound | PLGA-Gypenoside XLIX Nanoparticles |
| Particle Size (nm) | N/A | ~120 |
| Zeta Potential (mV) | N/A | -15 to -25 |
| Encapsulation Efficiency (%) | N/A | >80% |
| Drug Loading (%) | N/A | ~5% |
Data are presented as approximate values based on typical results from the literature.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
| Half-life (t1/2) (h) | 1.6 ± 1.7 | 1.8 ± 0.6[5] |
| Bioavailability (%) | 100 | 0.14[4][5] |
Data are presented as mean ± SD.[5]
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on an ice bath for 2 minutes (30 seconds on, 30 seconds off cycles).
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant (e.g., 5% trehalose) for long-term storage.
2. In Vitro Antifibrotic Activity Assay
-
Cell Seeding: Seed NIH/3T3 fibroblasts in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or this compound-loaded nanoparticles for 2 hours.
-
Stimulation: Add TGF-β1 (10 ng/mL) to the wells (except for the negative control) and incubate for 48 hours.
-
Protein Extraction: Lyse the cells and collect the protein lysate.
-
Western Blot Analysis: Perform Western blotting to analyze the expression levels of α-SMA, Collagen I, and a housekeeping protein (e.g., GAPDH).
3. Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Anesthesia: Anesthetize the mouse (e.g., C57BL/6, male, 8-10 weeks old) with an appropriate anesthetic.
-
Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with 4-0 silk suture. For sham-operated animals, expose the ureter but do not ligate it.[2]
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
-
Treatment: Administer this compound or nanoformulations (e.g., via oral gavage or intravenous injection) daily for the duration of the study (typically 7 or 14 days).
-
Tissue Collection: At the end of the study, euthanize the mice and harvest the kidneys for histological and biochemical analysis.
Mandatory Visualization
Caption: TGF-β/Smad3 signaling pathway in fibrosis and the inhibitory effect of this compound.
Caption: AKT/mTOR/c-Myc signaling pathway in fibrosis and the inhibitory effect of this compound.
Caption: Experimental workflow for evaluating the antifibrotic efficacy of this compound nanoformulations.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound loaded nanoparticles targeting therapy for renal fibrosis and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Gypenoside XLIX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of gypenoside XLIX.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and cell culture production of this compound.
Extraction Troubleshooting
Issue: Low Yield of this compound from Plant Material
-
Possible Cause 1: Suboptimal Extraction Method. Traditional methods like maceration may result in lower yields compared to modern techniques.
-
Solution: Employ more efficient extraction methods such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), or pressurized liquid extraction (PLE). These methods can enhance extraction efficiency and reduce processing time.
-
-
Possible Cause 2: Inappropriate Solvent Selection. The polarity of the extraction solvent is critical for selectively dissolving this compound.
-
Solution: Ethanol-water mixtures are commonly used for saponin (B1150181) extraction. Optimize the ethanol (B145695) concentration; for instance, a 30% ethanol-20% ammonium (B1175870) sulfate (B86663) aqueous two-phase system has been shown to be effective.
-
-
Possible Cause 3: Poor Quality of Raw Material. The concentration of this compound can vary significantly depending on the plant's species, age, and growing conditions.
-
Solution: Source high-quality, certified Gynostemma pentaphyllum raw material. If possible, perform a preliminary analysis on a small batch to determine the this compound content before scaling up.
-
-
Possible Cause 4: Inefficient Solid-to-Liquid Ratio. An improper ratio can lead to incomplete extraction or wasted solvent.
-
Solution: Optimize the solid-to-liquid ratio. Studies have shown that ratios around 1:25 to 1:28 (g/mL) can be effective for extracting gypenosides.[1]
-
Issue: High Viscosity of Crude Extract
-
Possible Cause: Co-extraction of Polysaccharides. Polysaccharides are often co-extracted with saponins, leading to a viscous and difficult-to-handle extract.[2]
-
Solution 1: Pre-extraction. Perform a pre-extraction step with a less polar solvent to remove some of the interfering compounds before the main extraction.
-
Solution 2: Enzymatic Hydrolysis. Use enzymes to break down the polysaccharides. This requires careful optimization to avoid degrading the this compound.
-
Solution 3: Precipitation. Utilize an anti-solvent to selectively precipitate either the polysaccharides or the saponins.
-
Purification Troubleshooting
Issue: Poor Separation and Peak Tailing in Column Chromatography
-
Possible Cause 1: Inappropriate Stationary Phase. this compound is a polar molecule, which can lead to strong interactions with silica (B1680970) gel, causing peak tailing.
-
Solution: While silica gel is common, consider using a reversed-phase column (e.g., C18) for better separation of saponins. Macroporous resins are also effective for initial cleanup.
-
-
Possible Cause 2: Suboptimal Mobile Phase. The solvent system may not be optimized for separating this compound from structurally similar gypenosides.
-
Solution: For silica gel chromatography, a common mobile phase is a mixture of chloroform, methanol, and water. Systematically vary the proportions to improve resolution. For reversed-phase chromatography, a gradient of acetonitrile (B52724) and water is often used. Adding a small amount of acid (e.g., formic acid) can improve peak shape.[2]
-
-
Possible Cause 3: Column Overloading. Exceeding the column's loading capacity will lead to poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. It is often more efficient to perform multiple smaller purification runs than one overloaded run.
-
Issue: Low Recovery of this compound After Purification
-
Possible Cause 1: Irreversible Adsorption. this compound may be irreversibly binding to the stationary phase.
-
Solution: If optimizing the mobile phase doesn't resolve the issue, try a different stationary phase. If using a silica column, deactivating the silica gel to reduce its acidity may help.
-
-
Possible Cause 2: Degradation during Processing. this compound may be sensitive to pH and temperature.
-
Solution: Avoid high temperatures and extreme pH conditions during purification. Buffer the mobile phase if necessary.
-
-
Possible Cause 3: Co-elution with Impurities. this compound may be in fractions that are discarded due to perceived impurity.
-
Solution: Use a more sensitive and specific detection method, such as UPLC-MS/MS, to analyze fractions and ensure that the fractions containing this compound are not being inadvertently discarded.
-
Cell Culture Troubleshooting
Issue: Low this compound Yield in Cell Suspension Cultures
-
Possible Cause 1: Suboptimal Inoculum Size. The initial density of cells can impact the growth rate and production of secondary metabolites.
-
Possible Cause 2: Inadequate Culture Conditions. Factors like shaking speed, temperature, and medium composition can affect cell growth and gypenoside production.
-
Possible Cause 3: Lack of Elicitation. The production of secondary metabolites can sometimes be enhanced by the addition of elicitors.
-
Solution: Consider adding elicitors like salicylic (B10762653) acid to the culture medium. For instance, treating with 100 µM salicylic acid has been shown to significantly increase gypenoside content.[5]
-
Issue: Browning of Callus and Poor Cell Growth
-
Possible Cause: Phenolic Compound Oxidation. Plant cells can produce phenolic compounds that oxidize and inhibit growth.
-
Solution: Add antioxidants like ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) to the culture medium. Subculture the cells more frequently to fresh medium.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield of this compound to expect from Gynostemma pentaphyllum?
A1: The yield can vary significantly based on the extraction method and the quality of the plant material. Ultrasonic-assisted aqueous two-phase extraction has been reported to yield 0.83% this compound from the raw material.[1]
Q2: How can I improve the purity of my this compound isolate?
A2: A multi-step purification strategy is often necessary. Start with a crude cleanup using macroporous resin chromatography to remove highly polar impurities. Follow this with one or more rounds of silica gel or reversed-phase column chromatography. For very high purity, preparative HPLC is recommended.
Q3: What are the optimal storage conditions for this compound?
A3: this compound has shown good stability when stored at 4°C in an autosampler for 12 hours and at -20°C for at least 30 days.[6] For long-term storage, it is advisable to store it as a dry powder at -20°C or below, protected from light and moisture.
Q4: What analytical methods are best for quantifying this compound during production?
A4: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[6][7] For routine monitoring of fractions during chromatography, Thin-Layer Chromatography (TLC) can be a quick and effective tool.
Q5: Are there any known impurities I should be aware of during the purification of this compound?
A5: Yes, common impurities in extracts from Gynostemma pentaphyllum include other structurally similar gypenosides, flavonoids, polysaccharides, and pigments.[2][8] The presence of these can complicate purification, and chromatographic methods need to be optimized to resolve this compound from these compounds.
Data Presentation
Table 1: Comparison of Extraction Methods for Gypenosides
| Extraction Method | Solvent | Temperature (°C) | Time | Gypenoside Yield (%) | Reference |
| Microwave-Assisted | Ethanol | N/A | 11 min | 7.59 | [9] |
| Ultrasonic-Assisted | Ethanol | 70 | 20 min | 8.01 | [9] |
| Ultrasonic-Assisted Aqueous Two-Phase | 30% Ethanol - 20% (NH₄)₂SO₄ | 52 | 52 min | 7.91 (total gypenosides), 0.83 (Gyp XLIX) | [1] |
Table 2: Purification of Gypenosides using Column Chromatography
| Stationary Phase | Initial Purity (%) | Final Purity (%) | Reference |
| Amberlite XAD7-HP | 24 | 83 | [10] |
Experimental Protocols
Protocol 1: Generalized Large-Scale Extraction of this compound
-
Milling: Grind dried Gynostemma pentaphyllum to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Load the powdered material into a large-scale extractor (e.g., a percolation tank or a reactor equipped for UAE/MAE).
-
Add an 80% ethanol-water solution at a solid-to-liquid ratio of 1:25 (w/v).
-
If using UAE, apply ultrasonic waves for approximately 20-30 minutes at a controlled temperature (e.g., 70°C).
-
If using maceration, allow the mixture to stand for 24-48 hours with occasional stirring.
-
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator or a falling film evaporator to remove the ethanol.
-
Defatting: Suspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.
-
Saponin Extraction: Extract the remaining aqueous layer with a water-saturated n-butanol. The gypenoside-rich fraction will move to the n-butanol layer.
-
Final Concentration: Concentrate the n-butanol fraction to dryness to obtain the crude gypenoside extract.
Protocol 2: Generalized Purification by Column Chromatography
-
Column Preparation: Pack a large-diameter glass column with macroporous resin (e.g., Amberlite XAD7-HP) and equilibrate it with deionized water.
-
Loading: Dissolve the crude gypenoside extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection and Analysis: Collect fractions and monitor them using TLC. Combine the fractions that are rich in this compound.
-
Secondary Purification (Silica Gel):
-
Concentrate the combined fractions.
-
Prepare a silica gel column and equilibrate it with a nonpolar solvent system (e.g., chloroform-methanol-water, 9:1:0.1).
-
Load the sample and elute with an increasing polarity gradient.
-
Collect and analyze fractions as before to isolate pure this compound.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: this compound activates PPAR-α, which inhibits NF-κB-mediated inflammation.[2][11]
References
- 1. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - AJMB: Volume 15, Issue 4, Year 2023 - AJMB [ajmb.org]
- 2. benchchem.com [benchchem.com]
- 3. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison Study on Microwave and Ultrasonic Wave Extraction of Gypenosides from Gynostemma Pentaphyllum (Thunb.) Makino [btbuspxb.com]
- 10. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing degradation of gypenoside XLIX during sample preparation
Welcome to the Gypenoside XLIX Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction from plant material. | Incomplete Extraction: The solvent system or extraction method may not be optimal for releasing this compound from the plant matrix. | - Optimize Solvent System: Use a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol) to effectively extract saponins (B1172615).[1] - Employ Advanced Extraction Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time, which can minimize degradation.[2] |
| Degradation during Extraction: Prolonged exposure to high temperatures or non-neutral pH can lead to the hydrolysis of the glycosidic bonds. | - Control Temperature: Maintain a low to moderate extraction temperature (ideally below 60°C).[3] For heat-sensitive compounds, keep evaporation temperatures below 45°C.[2] - Maintain Neutral pH: The plant material's natural acidity can contribute to hydrolysis. Consider using a buffered extraction solvent (pH ~7.0) to maintain neutrality.[1] | |
| Enzymatic Degradation: Endogenous plant enzymes (e.g., β-glucosidases) can cleave sugar moieties from the saponin (B1150181) structure.[1] | - Use Dried Plant Material: The drying process can deactivate many endogenous enzymes.[1] - Blanch Fresh Plant Material: If using fresh plant material, briefly treat it with steam or hot ethanol to denature enzymes before extraction.[1] | |
| Variable or inconsistent analytical results (e.g., in UPLC-MS/MS). | In-source Degradation/Instability: this compound may be degrading in the autosampler or during the analytical run. | - Control Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to maintain the stability of the samples.[4] - Limit Time in Autosampler: Analyze samples as soon as possible after preparation. |
| Inconsistent Sample Preparation: Variations in sample handling, such as exposure to different temperatures or pH, can lead to inconsistent degradation. | - Standardize Protocols: Ensure all samples are processed under identical conditions. - Work Quickly and on Ice: Minimize the time samples spend at room temperature. | |
| Appearance of unexpected peaks in chromatograms. | Formation of Degradation Products: this compound may be degrading into other compounds. | - Identify Degradation Products: The primary degradation pathway for many saponins is the loss of sugar moieties. One known biotransformation product of this compound is gylongiposide I, formed by the loss of a glucose residue.[5] - Optimize Conditions to Minimize Degradation: Refer to the solutions for "Low recovery" and "Variable results." |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for gypenosides, like other saponins, is the hydrolysis of the glycosidic bonds that link the sugar moieties to the aglycone core. This can be catalyzed by acids, bases, high temperatures, and enzymes.[1][6] For this compound, enzymatic hydrolysis can lead to the formation of gylongiposide I through the loss of a glucose molecule.[5]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable at a neutral pH (around 7.0). Both acidic and alkaline conditions can accelerate the hydrolysis of its glycosidic bonds.[1] The natural extract of Gynostemma pentaphyllum can be weakly acidic, which may contribute to saponin degradation during heat treatment.
Q3: What is the recommended storage temperature for this compound samples?
A3: For short-term storage (e.g., in an autosampler), 4°C is recommended. For long-term storage, samples should be kept at -20°C or -80°C.[4] It is also crucial to minimize freeze-thaw cycles.
Q4: Are modern extraction techniques like microwave-assisted (MAE) or ultrasound-assisted extraction (UAE) better for preventing degradation?
A4: Yes, modern techniques are generally superior for preserving thermolabile compounds like saponins. They significantly reduce extraction times and often allow for lower extraction temperatures compared to conventional methods like refluxing, thereby minimizing thermal degradation.[2][7]
Q5: Can endogenous enzymes in the plant material degrade this compound during extraction?
A5: Yes, fresh plant material contains enzymes such as β-glucosidases that can hydrolyze the sugar chains of gypenosides.[1] To prevent this, it is recommended to use dried plant material or to blanch fresh material with steam or hot ethanol before extraction to denature these enzymes.[1]
Data on this compound Stability
The following table summarizes the stability of this compound under various conditions based on available literature.
| Condition | Matrix | Duration | Stability (Accuracy %) | RSD (%) | Reference |
| Autosampler | Rat Plasma | 12 hours at 4°C | 87.9 - 99.8 | ≤ 14.5 | [4] |
| Ambient Temperature | Rat Plasma | 2 hours | 92.5 - 112.2 | ≤ 14.5 | [4] |
| Long-term Storage | Rat Plasma | 30 days at -20°C | 93.3 - 103.7 | ≤ 14.5 | [4] |
| Freeze-thaw Cycles | Rat Plasma | 3 cycles | 96.1 - 105.9 | ≤ 14.5 | [4] |
Note: This data is from a single study and may not be representative of all sample types and conditions. It is always recommended to perform your own stability tests.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Gynostemma pentaphyllum
This protocol is designed to maximize the extraction of this compound while minimizing degradation.
1. Sample Preparation:
-
Use dried and finely powdered Gynostemma pentaphyllum material. If using fresh material, blanch it with steam or hot 80% ethanol for 5 minutes to deactivate endogenous enzymes.
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL beaker.
-
Add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 50°C and the frequency to 40 kHz.
-
Perform the extraction for 45-60 minutes, ensuring the temperature remains stable.[2]
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Crucially, maintain the water bath temperature below 45°C to prevent thermal degradation. [2]
4. Storage:
-
Store the final dried extract at 4°C in a desiccator for short-term storage or at -20°C for long-term storage.
Protocol 2: Preparation of Plasma Samples for UPLC-MS/MS Analysis
This protocol describes a protein precipitation method for preparing plasma samples containing this compound.
1. Sample Thawing:
-
Thaw frozen plasma samples on ice.
2. Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of ice-cold acetonitrile (B52724) (or a methanol-acetonitrile mixture) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
3. Centrifugation:
-
Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[8]
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a UPLC vial insert.
5. Analysis:
-
Analyze the sample immediately using a UPLC-MS/MS system or store it at 4°C in the autosampler for a limited time.
Visualizations
Experimental Workflow for Minimizing this compound Degradation
Caption: Optimized workflow for this compound extraction and analysis.
Signaling Pathway of this compound via PPAR-α
Caption: this compound inhibits NF-κB via PPAR-α activation.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Biotransformation of this compound into Gylongiposide I and Their Antiviral Roles against Enterovirus 71 In Vitro [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for gypenoside XLIX quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gypenoside XLIX.
Frequently Asked Questions (FAQs)
Q1: Which internal standard (IS) is most appropriate for the quantification of this compound?
A1: The selection of a suitable internal standard is critical for accurate and reproducible quantification. For this compound, several options have been successfully employed in published literature. The ideal IS should be structurally similar to the analyte, not present in the biological matrix, and have a similar ionization efficiency and chromatographic retention time.
Based on validated methods, the following internal standards are recommended:
-
Gypenoside A: As a structurally related gypenoside, it is an excellent choice and has been used in LC-MS/MS methods for this compound quantification.[1][2]
-
Saikosaponin B2: This saponin (B1150181) has also been successfully used as an internal standard in UPLC-MS/MS methods for the simultaneous determination of gypenoside A and this compound.[3][4][5]
-
Ginsenoside Rb2: While used for the fingerprinting of a broader range of gypenosides, it could be considered if other options are unavailable.[6]
Q2: What are the recommended analytical techniques for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is the most widely accepted and sensitive method for the quantification of this compound in biological matrices.[1][2][3][7][8] High-performance liquid chromatography (HPLC) with diode-array detection (DAD) can be used for fingerprinting analysis of gypenosides but may lack the sensitivity and selectivity required for precise quantification in complex samples.[6]
Q3: Can you provide a starting point for LC-MS/MS method development?
A3: Certainly. Below is a summary of typical starting conditions for an LC-MS/MS method for this compound quantification based on published literature. Optimization will be necessary for your specific instrumentation and application.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples[1][2]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample, to which the internal standard has been added.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and the internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Source |
| Column | Waters XBridge™ BEH C18 (4.6 x 50 mm, 2.5 µm) or equivalent | [1] |
| ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | [3] | |
| Mobile Phase | Acetonitrile and water (e.g., 62.5:37.5, v/v) | [1] |
| Acetonitrile and water with 0.1% formic acid (gradient elution) | [3][9] | |
| Flow Rate | 0.4 - 0.8 mL/min | [3][6] |
| Column Temperature | 40°C | [3] |
Mass Spectrometry Parameters
| Parameter | Recommended Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [1][3][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3][7] |
| MRM Transitions | This compound: m/z 1045.6 → 913.5 or 1045.5 → 118.9 | [1][3][7] |
| Gypenoside A (IS): m/z 897.5 → 765.4 | [1] | |
| Saikosaponin B2 (IS): m/z 825.4 → 617.5 | [3][7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH with formic acid or ammonium (B1175870) hydroxide.- Replace the column.- Dilute the sample. |
| Low Signal Intensity | - Inefficient ionization- Poor sample recovery during extraction- Instrument contamination | - Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Optimize the SPE protocol.- Clean the ion source and mass spectrometer inlet. |
| High Background Noise | - Contaminated mobile phase or sample- Matrix effects | - Use high-purity solvents and reagents.- Improve sample cleanup; consider a different SPE sorbent.- Adjust chromatographic gradient to separate analyte from interfering matrix components. |
| Inconsistent Retention Times | - Unstable pump performance- Column temperature fluctuations- Column equilibration issues | - Purge and prime the LC pumps.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection. |
| No Peak Detected for Analyte or IS | - Incorrect MRM transitions- Sample degradation- Injection failure | - Verify the precursor and product ions for both the analyte and IS.- Check sample stability under storage and processing conditions.- Inspect the autosampler and injection port for any issues. |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method development for gypenosides fingerprint by high performance liquid chromatography with diode-array detection and the addition of internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Gypenoside XLIX Demonstrates Potent Therapeutic Effects on Insulin Resistance: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New research highlights the significant potential of Gypenoside XLIX (Gyp-XLIX), a natural compound isolated from Gynostemma pentaphyllum, in combating insulin (B600854) resistance. A comprehensive analysis of its therapeutic effects reveals a robust mechanism of action that rivals and, in some aspects, surpasses established alternative treatments. This guide provides a detailed comparison of this compound with other therapeutic options, supported by experimental data, for researchers, scientists, and drug development professionals.
A pivotal study investigating the efficacy of this compound utilized a lipid-infused rat model, a well-established method for inducing acute insulin resistance. The results demonstrated that pretreatment with Gyp-XLIX significantly ameliorated insulin resistance, as evidenced by a 2.2-fold increase in the steady-state glucose infusion rate (SSGIR) during a hyperinsulinemic-euglycemic clamp procedure, the gold standard for assessing insulin sensitivity.[1] This finding underscores the compound's potent ability to enhance whole-body glucose utilization in a state of insulin resistance.
The therapeutic action of this compound is attributed to its dual effect on insulin signaling and inflammation. The compound was found to attenuate the impairment of the IRS1/PI3K/Akt signaling pathway, a critical cascade for insulin-mediated glucose uptake, in both the liver and gastrocnemius muscle.[1] Furthermore, this compound demonstrated a potent anti-inflammatory effect by suppressing the activation of the IKKβ/NF-κB signaling pathway.[1] This led to a marked reduction in the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are known to contribute to insulin resistance.[1]
Comparative Efficacy of this compound
To provide a clear perspective on the therapeutic potential of this compound, this guide presents a comparative summary of its performance against commonly prescribed insulin-sensitizing agents: Metformin, Pioglitazone, and Liraglutide. The following tables summarize key quantitative data from various preclinical studies.
Table 1: Effect on Whole-Body Insulin Sensitivity
| Compound | Animal Model | Key Metric | Result | Citation |
| This compound | Lipid-infused Sprague-Dawley rats | Steady-State Glucose Infusion Rate (SSGIR) | ▲ 2.2-fold increase vs. lipid-infused control | [1] |
| Metformin | High-fat diet-induced insulin-resistant mice | Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) | ▼ Significant decrease vs. high-fat diet control | [2][3] |
| Pioglitazone | Zucker fa/fa rats (PCOS model) | Serum Adiponectin | ▲ Significant increase vs. control | [4] |
| Liraglutide | Diabetic KKAy mice | Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) | ▼ Significant reduction | [5] |
Table 2: Modulation of Insulin Signaling Pathway Components
| Compound | Tissue/Cell Line | Target Protein | Effect | Citation |
| This compound | Rat liver & gastrocnemius muscle | p-IRS1 (Ser307) | ▼ Significant decrease | [1] |
| This compound | Rat liver & gastrocnemius muscle | p-PI3K (p85) | ▲ Significant increase | [1] |
| This compound | Rat liver & gastrocnemius muscle | p-Akt (Ser473) | ▲ Significant increase | [1] |
| Metformin | Mouse liver AML12 cells | LncRNA NONMMUT031874.2 | ▼ Downregulation | [2] |
| Pioglitazone | db/db mice pancreatic β-cells | Nkx6.1 | ▲ Increased expression | [6] |
| Liraglutide | Diabetic KKAy mice liver & skeletal muscle | GLUT4 | ▲ Upregulated protein expression | [5] |
Table 3: Anti-inflammatory Effects
| Compound | Tissue/Cell Line | Inflammatory Marker | Effect | Citation |
| This compound | Rat liver & gastrocnemius muscle | TNF-α mRNA | ▼ Significant decrease | [1] |
| This compound | Rat liver & gastrocnemius muscle | IL-1β mRNA | ▼ Significant decrease | [1] |
| This compound | Rat liver & gastrocnemius muscle | IL-6 mRNA | ▼ Significant decrease | [1] |
| Metformin | High-fat diet-induced insulin-resistant mice | lncRNA NONMMUT031874.2 | ▼ Downregulation, potentially modulating SOCS3 | [2] |
| Pioglitazone | High-cholesterol fructose (B13574) diet-fed rat liver | SOCS-3, IL-6, TNF-α | ▼ Reduced hepatic expression | [7] |
| Liraglutide | Corticosterone-exposed mice | Serum Insulin | ▼ Attenuated increase | [8] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Study.
Detailed Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Rats
This procedure is considered the gold standard for assessing in vivo insulin sensitivity.[9][10]
-
Animal Preparation: Adult male Sprague-Dawley rats are fasted overnight.[1] Anesthesia is induced, and catheters are inserted into the jugular vein for infusions and the carotid artery for blood sampling.[10]
-
Procedure: A continuous infusion of insulin is initiated to suppress endogenous glucose production.[9] A variable infusion of a glucose solution is started and adjusted to maintain euglycemia (normal blood glucose levels).[10] Blood glucose is monitored frequently from the arterial line.[10]
-
Data Analysis: The steady-state glucose infusion rate (SSGIR) required to maintain euglycemia is calculated. A higher SSGIR indicates greater insulin sensitivity.[9]
Western Blot Analysis for Insulin Signaling Proteins
This technique is used to quantify the phosphorylation status and total protein levels of key components of the insulin signaling pathway.
-
Tissue Lysis: Liver and gastrocnemius muscle samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IRS1, PI3K, and Akt. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Cytokines
RT-qPCR is employed to measure the mRNA expression levels of TNF-α, IL-1β, and IL-6.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver and gastrocnemius muscle tissues using a suitable RNA isolation kit. The quantity and quality of the RNA are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and then expressed as a fold change relative to the control group.
Conclusion
This compound emerges as a promising therapeutic agent for the management of insulin resistance. Its ability to enhance insulin sensitivity through the modulation of both the insulin signaling and inflammatory pathways provides a multi-faceted approach to addressing this complex metabolic disorder. The quantitative data presented in this guide, alongside detailed experimental protocols, offer a solid foundation for further research and development of this compound as a novel treatment for insulin resistance and related metabolic diseases. The provided diagrams visually summarize the intricate molecular mechanisms and the experimental design, facilitating a deeper understanding for the scientific community.
References
- 1. e-century.us [e-century.us]
- 2. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone is effective for multiple phenotyepes of the Zucker fa/fa rat with polycystc ovary morphology and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide ameliorates glycometabolism and insulin resistance through the upregulation of GLUT4 in diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utupub.fi [utupub.fi]
- 10. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of gypenoside XLIX and other gypenosides' bioactivity
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a significant bioactive compound with a wide range of pharmacological effects. This guide provides a comparative analysis of the bioactivity of this compound against other gypenosides, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Bioactivity of Gypenosides
While direct comparative studies quantifying the potency of this compound against other individual gypenosides are not extensively available in the public domain, the existing research provides a strong basis for a qualitative and mechanistic comparison. The following table summarizes the known bioactivities of this compound and other notable gypenosides.
| Gypenoside | Bioactivity | Cell/Animal Model | Key Findings | Signaling Pathway(s) |
| This compound | Anti-inflammatory | Human THP-1 monocytes, HUVECs, ApoE-/- mice | Inhibits NF-κB activation, reduces pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6), and alleviates atherosclerosis.[1][2][3] | PPAR-α, IKKβ/NF-κB[1][2] |
| Anti-inflammatory & Antioxidant | Sepsis-induced mouse models (splenic and intestinal injury) | Mitigates histopathological damage, reduces MDA levels, enhances antioxidant enzyme activities (CAT, GSH), and inhibits ROS accumulation.[4] | Nrf2-Keap1, NF-κB, NLRP3 inflammasome, PI3K/AKT[5] | |
| Neuroprotection | Rat model of ischemic stroke | Promotes neuronal mitochondrial autophagy and reduces intracellular ROS.[6] | PI3K/AKT/FOXO1[6] | |
| Metabolic Regulation | High-fat diet-induced fatty liver cells, insulin-resistant rats | Improves insulin (B600854) sensitivity, reduces lipid accumulation, and modulates gene expression related to glycerophospholipid and fatty acid metabolism.[1][7] | IRS1/PI3K/Akt[1] | |
| Anti-cancer | Non-small cell lung cancer A549 cells | Reduces immune escape by promoting the stim-3/Tim-3 ratio.[8][9] | Not specified | |
| Gypenoside L & LI | Anti-cancer | Renal cancer cells, melanoma cells | Inhibit cell viability and proliferation, and trigger apoptosis.[10] Gypenoside LI arrests the cell cycle via microRNA-128-3p.[10] | PI3K/Akt/mTOR[10] |
| Gypenoside L | Anti-cancer | Hepatocellular and esophageal carcinoma cells | Induces cellular senescence and enhances the efficacy of cisplatin (B142131) and 5-fluorouracil.[10] | Not specified |
| Gypenoside XVII (GP-17) | Antioxidant & Anti-atherogenic | ApoE-/- mice | Decreases blood lipid levels, increases antioxidant enzyme expression (SOD, GSH-Px, CAT), and reduces atherosclerotic lesion size.[9][10] | Not specified |
| Total Gypenosides (GPS) | Anti-cancer | Gastric cancer cells, colorectal cancer SW-480 cells | Induce apoptosis and inhibit tumor growth.[8][11] | PI3K/AKT/mTOR[11] |
| Neuroprotection | Preclinical models of neuropsychiatric disorders | Modulate various signaling pathways to exert neuroprotective effects.[12] | NF-κB, Nrf2, AKT, ERK1/2[12] |
Signaling Pathways and Experimental Workflows
The diverse bioactivities of gypenosides are attributed to their ability to modulate multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways influenced by this compound and the general workflow of bioactivity screening.
Caption: this compound inhibits the IKKβ/NF-κB signaling pathway.
Caption: Neuroprotective mechanism of this compound via the PI3K/AKT/FOXO1 pathway.
Caption: General experimental workflow for gypenoside bioactivity screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Anti-inflammatory Activity Assessment
-
Cell Culture and Treatment: Human monocytic THP-1 cells or human umbilical vein endothelial cells (HUVECs) are cultured under standard conditions. Cells are pre-treated with varying concentrations of this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[2]
-
Western Blot Analysis: This technique is used to measure the protein expression levels of key signaling molecules.[1] Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-PI3K, p-AKT, FOXO1, IκBα, NF-κB p65) followed by secondary antibodies. Protein bands are visualized and quantified.
-
Quantitative Real-Time PCR (qPCR): To assess the mRNA expression of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6), total RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to qPCR using gene-specific primers.[1]
-
Animal Models: For in vivo studies, mouse models of sepsis or atherosclerosis are often used.[3][4][13] For instance, sepsis can be induced by cecal ligation and puncture (CLP).[4][13] this compound is typically administered via intraperitoneal injection.[13] Tissues of interest (e.g., spleen, intestine, aorta) are then collected for histological analysis, and biochemical assays are performed on serum or tissue homogenates.
Antioxidant Activity Assessment
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like Dihydroethidium (DHE).[4] Cells or tissue sections are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or flow cytometer.
-
Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as catalase (CAT) and glutathione (B108866) (GSH) are measured using commercially available assay kits according to the manufacturer's instructions.[4] Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are also quantified.[4]
Neuroprotection Assessment
-
Animal Model of Ischemic Stroke: A common model is the middle cerebral artery occlusion (MCAO) model in rats.[6] This procedure involves temporarily blocking the middle cerebral artery to induce a stroke.
-
Assessment of Neuronal Damage: Following the ischemic event and treatment with this compound, brain tissue is collected. Neuronal apoptosis can be assessed by TUNEL staining, and the expression of proteins involved in autophagy and apoptosis is analyzed by Western blotting.[6]
Conclusion
This compound exhibits a compelling profile of anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory activities. Its mechanisms of action involve the modulation of several key signaling pathways, including PI3K/AKT/FOXO1, IKKβ/NF-κB, and PPAR-α. While direct quantitative comparisons with other gypenosides are still an area for further research, the existing evidence strongly suggests that this compound is a highly potent and pleiotropic bioactive compound. The detailed experimental protocols provided herein offer a foundation for future comparative studies to precisely delineate the structure-activity relationships and therapeutic potential of the diverse family of gypenosides.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound attenuates sepsis-induced splenic injury through inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX vs. Wy-14643: A Comparative Guide for PPAR-alpha Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gypenoside XLIX, a naturally occurring saponin (B1150181) from Gynostemma pentaphyllum, and Wy-14643, a synthetic fibrate derivative. Both compounds are recognized as activators of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key nuclear receptor in the regulation of lipid metabolism and inflammation. This document synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key assays.
At a Glance: Key Performance Characteristics
| Parameter | This compound | Wy-14643 |
| Compound Type | Natural Saponin | Synthetic Fibrate Derivative |
| Primary Target | PPAR-alpha | PPAR-alpha |
| PPAR-alpha Activation (EC50) | 10.1 µM (human)[1] | ~0.63 µM (murine) to 5.0 µM (human) |
| Anti-Inflammatory Activity | Inhibition of NF-κB and VCAM-1[1][2] | Inhibition of NF-κB |
| Lipid-Lowering Effects | Reduces triglycerides, total cholesterol, and LDL-C in vivo[3] | Reduces triglycerides and LDL-C in vivo[4] |
Mechanism of Action: PPAR-alpha Activation
Both this compound and Wy-14643 exert their primary effects by binding to and activating PPAR-alpha. PPAR-alpha is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Activated PPAR-alpha upregulates genes involved in fatty acid uptake, transport, and beta-oxidation, leading to a reduction in circulating triglycerides. It also plays a role in cholesterol metabolism. Furthermore, PPAR-alpha activation has been shown to have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
Studies have indicated that the activities of this compound are similar to those of the potent synthetic PPAR-alpha activator, Wy-14643[2][5].
In Vitro Performance Comparison
While direct head-to-head studies are limited, the available data allows for a comparison of their potency in activating PPAR-alpha and their subsequent effects on inflammatory markers.
| Assay | This compound | Wy-14643 | Reference |
| PPAR-alpha Luciferase Reporter Assay (EC50) | 10.1 µM | Not reported in the same study | [1] |
| NF-κB Inhibition | PPAR-alpha dependent inhibition of LPS-induced NF-κB activation | PPAR-alpha dependent inhibition of NF-κB activity | [1] |
| VCAM-1 Inhibition | Concentration-dependent inhibition of TNF-alpha-induced VCAM-1 promoter activity, mRNA, and protein expression | Activities are similar to this compound | [2] |
In Vivo Performance Comparison
In vivo studies have demonstrated the lipid-lowering effects of both compounds. However, a direct comparative study under the same experimental conditions has not been identified.
This compound: In a high-fat diet-induced atherosclerosis model in ApoE-/- mice, this compound treatment led to a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C)[6].
Wy-14643: In broilers fed mycotoxin-contaminated diets, supplementation with Wy-14643 resulted in a reduction of serum TG and LDL-C[4].
Experimental Protocols
PPAR-alpha Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the ability of a test compound to activate PPAR-alpha.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with a PPAR-alpha expression vector and a luciferase reporter plasmid containing multiple copies of a PPRE upstream of the luciferase gene. A co-transfection with a beta-galactosidase expression vector is often included for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, Wy-14643, or vehicle control (DMSO).
-
Cell Lysis and Luciferase Assay: After a 24-hour incubation period, cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. Beta-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The relative luciferase activity is calculated as the ratio of luciferase to beta-galactosidase activity. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by plotting the relative luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To assess the inhibitory effect of a test compound on NF-κB activation.
Methodology:
-
Cell Culture and Transfection: Macrophage-like cells (e.g., RAW 264.7) are cultured and seeded in 24-well plates. Cells are then co-transfected with an NF-κB-responsive luciferase reporter plasmid and a beta-galactosidase expression vector.
-
Pre-treatment and Stimulation: Cells are pre-treated with various concentrations of this compound, Wy-14643, or vehicle for a specified period (e.g., 1 hour). Subsequently, NF-κB activation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: Following stimulation (e.g., 6-24 hours), cell lysis and measurement of luciferase and beta-galactosidase activities are performed as described in the PPAR-alpha activation assay protocol.
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in luciferase activity in compound-treated, stimulated cells compared to vehicle-treated, stimulated cells.
VCAM-1 Expression Assay (Western Blot)
Objective: To determine the effect of a test compound on the protein expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).
Methodology:
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence. The cells are pre-treated with this compound, Wy-14643, or vehicle, followed by stimulation with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-alpha) to induce VCAM-1 expression.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for VCAM-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody against a housekeeping protein (e.g., beta-actin) is used as a loading control.
-
Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of VCAM-1 is normalized to the loading control.
Conclusion
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 5. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Gypenoside XLIX Demonstrates Potent Inhibition of VCAM-1 Expression: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the inhibitory effects of Gypenoside XLIX on Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. This guide provides a head-to-head analysis with other known VCAM-1 inhibitors, supported by experimental data and detailed protocols, establishing this compound as a significant compound of interest in the field of inflammatory and cardiovascular disease research.
The adhesion of leukocytes to the vascular endothelium, a process mediated by molecules like VCAM-1, is a critical step in the inflammatory response. Unregulated VCAM-1 expression is implicated in the pathogenesis of various inflammatory conditions, including atherosclerosis. This compound, a natural saponin (B1150181) extracted from Gynostemma pentaphyllum, has emerged as a potent inhibitor of VCAM-1 expression. This guide offers an objective comparison of its efficacy against synthetic alternatives.
Comparative Analysis of VCAM-1 Inhibition
Experimental data reveals that this compound effectively inhibits VCAM-1 expression in a concentration-dependent manner, with significant effects observed in the 0-300 µM range.[1] To provide a clear performance benchmark, its activity is compared against established synthetic peroxisome proliferator-activated receptor-alpha (PPAR-α) activators, which are known to suppress VCAM-1 expression.
| Compound | Concentration | Method | Key Findings | Reference |
| This compound | 0-300 µM | Promoter Activity Assay, mRNA & Protein Expression (HUVECs) | Concentration-dependent inhibition of TNF-α-induced VCAM-1 promoter activity, mRNA, and protein expression. | [1] |
| Wy-14643 | 250 µmol/L | Cell Surface EIA (Human ECs) | Reduced TNF-α-induced VCAM-1 expression to 52±2% of stimulated levels. | [2] |
| Fenofibrate | 100 µmol/L | Cell Surface EIA (Human ECs) | Reduced TNF-α-induced VCAM-1 expression to 33±9% of stimulated levels. | [2] |
| Fenofibrate | 25, 50, 100, 200 µM | Monocyte Adhesion Assay (HAECs) | Reduced adhesion of PBMCs to TNF-α-stimulated HAECs, with 31% inhibition at 200 µM. | [3] |
Mechanism of Action: The PPAR-α Pathway
This compound exerts its inhibitory effect on VCAM-1 expression through the activation of the PPAR-α signaling pathway.[1][4] Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), typically activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including VCAM-1. This compound, by activating PPAR-α, interferes with this process, thereby downregulating VCAM-1 expression.
Experimental Workflow for VCAM-1 Expression Analysis
The following diagram outlines the typical workflow for quantifying the inhibitory effects of compounds on VCAM-1 expression.
Detailed Experimental Protocols
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium. For experiments, cells are seeded in appropriate plates and grown to confluence. Cells are then pre-treated with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-24 hours) before being stimulated with a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL) for a duration suitable for the specific assay (e.g., 4-16 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cell Surface VCAM-1
-
Cell Plating and Treatment: HUVECs are seeded in 96-well plates and treated as described above.
-
Fixation: After treatment, cells are fixed with a suitable fixative (e.g., 1% paraformaldehyde).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for human VCAM-1.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Quantification: The absorbance is read at 450 nm using a microplate reader. The results are normalized to the control group to determine the percentage of inhibition.
Western Blot for Total VCAM-1 Protein
-
Cell Lysis: Following treatment, cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: The membrane is incubated with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin.
Real-Time Polymerase Chain Reaction (RT-PCR) for VCAM-1 mRNA
-
RNA Extraction: Total RNA is isolated from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: The relative expression of VCAM-1 mRNA is quantified using real-time PCR with VCAM-1 specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The VCAM-1 mRNA levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change in expression is calculated using the 2-ΔΔCt method.
This comprehensive guide underscores the potential of this compound as a valuable tool for researchers investigating inflammatory pathways and as a promising candidate for the development of novel anti-inflammatory therapeutics.
References
- 1. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα Activators Inhibit Cytokine-Induced Vascular Cell Adhesion Molecule-1 Expression in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate attenuates endothelial monocyte adhesion in chronic heart failure: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Gypenoside XLIX and Gypenoside A
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent gypenosides, Gypenoside XLIX and Gypenoside A. Derived from the medicinal plant Gynostemma pentaphyllum, these dammarane-type saponins (B1172615) are subjects of growing interest for their potential therapeutic applications. Understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for their development as pharmaceutical agents. This document summarizes key pharmacokinetic data from a pivotal preclinical study and outlines the experimental methodology for researchers in drug development.
Data Summary
The following table presents a summary of the key pharmacokinetic parameters for this compound and Gypenoside A following both intravenous and oral administration in rats. The data is extracted from a study by He et al. (2022).[1][2][3]
| Pharmacokinetic Parameter | This compound (Mean ± SD) | Gypenoside A (Mean ± SD) |
| Intravenous Administration (1 mg/kg) | ||
| t1/2z (h) | 1.6 ± 1.7 | 0.8 ± 0.2 |
| AUC(0-t) (ng/mLh) | 1003.8 ± 301.1 | 1023.7 ± 153.6 |
| AUC(0-∞) (ng/mLh) | 1012.7 ± 300.9 | 1029.2 ± 153.8 |
| Oral Administration (5 mg/kg) | ||
| t1/2z (h) | 1.8 ± 0.6 | 1.4 ± 0.2 |
| Tmax (h) | 0.5 ± 0.3 | 0.3 ± 0.1 |
| Cmax (ng/mL) | 11.2 ± 3.4 | 43.1 ± 13.8 |
| AUC(0-t) (ng/mLh) | 30.1 ± 10.3 | 185.6 ± 47.9 |
| AUC(0-∞) (ng/mLh) | 33.2 ± 12.5 | 188.4 ± 49.2 |
| Absolute Bioavailability (%) | 0.14 | 0.90 |
Data sourced from He et al. (2022).
Based on the presented data, both gypenosides exhibit very low oral bioavailability, with Gypenoside A showing a slightly higher percentage (0.90%) compared to this compound (0.14%).[1][2][3] Following oral administration, both compounds are rapidly absorbed, reaching maximum plasma concentrations in under an hour.[1] However, the peak plasma concentration (Cmax) of Gypenoside A is notably higher than that of this compound. Both compounds also demonstrate short half-lives, indicating rapid elimination from the body.[1][2][3]
Experimental Protocols
The pharmacokinetic data presented above was obtained through a study utilizing a validated UPLC-MS/MS method for the simultaneous determination of this compound and Gypenoside A in rat plasma.[1][2][3]
Animal Model: Male Sprague-Dawley rats, weighing between 220 and 250g, were used for the study. The animals were housed in a controlled environment and fasted overnight before the experiment, with free access to water. All experimental procedures were approved by the Animal Care Committee of Wenzhou Medical University.[2]
Dosing and Sample Collection: For the intravenous administration group, a single dose of 1 mg/kg of either Gypenoside A or this compound was administered. For the oral administration group, a single dose of 5 mg/kg was given.[2] Blood samples (approximately 0.2 mL) were collected from the tail vein into heparinized tubes at specific time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.[2]
Bioanalytical Method: The concentrations of Gypenoside A and this compound in rat plasma were determined using a UPLC-MS/MS system.
-
Sample Preparation: Plasma samples were prepared using a protein precipitation method with methanol.
-
Chromatography: Chromatographic separation was achieved on a UPLC BEH C18 column. The mobile phase consisted of an acetonitrile (B52724) and water gradient containing 0.1% formic acid. The total elution time was 4 minutes.[1][3]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. The analysis was conducted in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard.[1][3]
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a noncompartmental model with the DAS 2.0 software. The absolute bioavailability (F) was calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the pharmacokinetic study described.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX Metabolism: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Gypenoside XLIX, a prominent dammarane-type saponin (B1150181) from Gynostemma pentaphyllum. Understanding the cross-species differences in its metabolism is crucial for preclinical evaluation and predicting its pharmacokinetic profile and efficacy in humans. This document synthesizes available experimental data, focusing on in vivo and in vitro findings, primarily in rodent models, and draws parallels to human metabolism based on studies of structurally related saponins (B1172615).
Overview of this compound Metabolism
This compound, like many other saponins, undergoes extensive metabolism that significantly influences its bioavailability and pharmacological activity. The primary metabolic transformations involve deglycosylation, a process of sequential removal of sugar moieties from the parent molecule. This biotransformation is heavily mediated by intestinal microbiota, which possess the necessary enzymatic machinery (e.g., β-glucosidases) to hydrolyze the glycosidic bonds.
The resulting deglycosylated metabolites, often referred to as aglycones or secondary saponins, are generally more lipophilic and readily absorbed into systemic circulation, where they are considered the primary active forms of the compound.
In Vivo Metabolic Pathways: A Comparative Look
Direct comparative in vivo metabolic studies of this compound in different species are limited. However, extensive research in rat models provides a strong foundation for understanding its metabolic fate.
Rat Model Findings:
The principal metabolic pathway for this compound in rats is sequential deglycosylation. The process is initiated by the hydrolysis of the glucose moiety at the C-21 position, leading to the formation of its primary metabolite, Gylongiposide I[1][2]. Further enzymatic reactions can lead to additional metabolites through oxidation and epoxidation[3]. Studies on the closely related Gypenoside LVI in rats have also identified deglycosylation and dehydration as major metabolic processes[4].
The diagram below illustrates the proposed primary metabolic pathway of this compound in vivo, based on data from rodent studies.
Human Metabolism (Inferred):
Pharmacokinetic Profile Comparison
Pharmacokinetic studies, predominantly in rats, reveal key characteristics of this compound disposition.
| Parameter | Rat (Oral Administration) | Rat (Intravenous Administration) | Human |
| Half-life (t½) | ~1.8 ± 0.6 hours[5] | ~1.6 ± 1.7 hours[8] | Data Not Available |
| Oral Bioavailability | Very Low (~0.14%)[5] | N/A | Expected to be very low |
| Key Observation | Rapid metabolism and elimination.[8] | Rapid distribution and elimination. | Poor absorption of the parent compound is likely. |
Table 1: Comparative Pharmacokinetic Parameters of this compound.
The extremely low oral bioavailability observed in rats is a hallmark of large glycosylated saponins and is anticipated to be similar in humans[5]. This underscores the critical role of gut microbiota-mediated metabolism for the compound to exert systemic effects.
Experimental Methodologies
This section details common experimental protocols used to assess the metabolism and pharmacokinetics of this compound and related compounds.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol is based on methodologies described for determining this compound pharmacokinetics in rat plasma[5][8].
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before administration but allowed access to water.
-
Administration: this compound is administered either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the caudal vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 1, 2, 4, 6, 8, 12 hours post-administration)[3].
-
Plasma Preparation: Samples are centrifuged (e.g., 13,000 rpm for 10 min) to separate plasma, which is then stored at -80°C until analysis[3].
-
Sample Preparation for Analysis: Plasma samples (e.g., 50 µL) are deproteinized by adding a solvent like acetonitrile-methanol (9:1, v/v), often containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated protein[5].
-
Analytical Method: The supernatant is analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM)[5].
-
Data Analysis: Pharmacokinetic parameters (t½, AUC, bioavailability) are calculated using non-compartmental analysis software.
In Vitro Metabolism Protocol (Liver Microsomes)
This is a generalized protocol for assessing phase I metabolism, which can be adapted for this compound. It is based on standard procedures for microsomal stability assays[1][9][10].
-
Materials: Cryopreserved liver microsomes (human or rat), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a total reaction volume (e.g., 200 µL) containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration)[10].
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes with gentle agitation.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system[1].
-
Time Course Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) to a sample of the incubation mixture.
-
Sample Processing: Vortex the terminated samples and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.
-
Controls: Include controls such as a zero-time point, a no-NADPH control, and a heat-inactivated microsome control to ensure observed degradation is enzymatic[9].
The workflow for a typical in vitro metabolism study is visualized below.
Signaling Pathways and Pharmacological Implications
This compound and its metabolites are known to interact with various signaling pathways, which forms the basis of their therapeutic effects.
-
Anti-inflammatory Effects: this compound has been shown to improve insulin (B600854) sensitivity in rats by inhibiting liver and muscle inflammation through the suppression of the IKKβ/NF-κB signaling pathway[11].
-
Metabolic Regulation: In studies on fatty liver cells, this compound was found to mediate glycerophospholipid metabolism, bile secretion, and fatty acid degradation pathways[11].
-
Gut Microbiota Modulation: In mice, this compound can ameliorate atherosclerosis by regulating the intestinal microbiota, increasing the production of beneficial short-chain fatty acids (SCFAs), and reducing trimethylamine-producing bacteria[12]. This modulation of gut flora is intrinsically linked to its own metabolic activation.
Conclusion and Future Directions
The metabolism of this compound is characterized by poor absorption of the parent compound and extensive biotransformation by the gut microbiota into more bioavailable metabolites. While rodent models, particularly rats, have provided a solid framework for understanding its deglycosylation-based metabolism and pharmacokinetic profile, a significant data gap exists for human metabolism.
Future research should prioritize:
-
In vitro comparative studies using human and rat liver microsomes and hepatocytes to directly compare metabolic rates and metabolite profiles.
-
Human gut microbiota studies to identify the specific bacterial species and enzymes responsible for this compound hydrolysis.
-
Identification and characterization of metabolites in human plasma and urine following administration of Gynostemma pentaphyllum extracts.
Filling these gaps will enable a more accurate prediction of this compound's safety and efficacy in clinical settings and facilitate its development as a potential therapeutic agent.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Metabolomic mechanisms of gypenoside against liver fibrosis in rats: An integrative analysis of proteomics and metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal bacterial hydrolysis is required for the appearance of compound K in rat plasma after oral administration of ginsenoside Rb1 from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite profiling of gypenoside LVI in rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ls-corporation.co.jp [ls-corporation.co.jp]
- 6. Gut microbiota-mediated pharmacokinetics of ginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mercell.com [mercell.com]
- 11. e-century.us [e-century.us]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Gypenoside XLIX and Other Natural Anti-Inflammatory Compounds
An Objective Guide for Researchers and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for potent and safe anti-inflammatory agents has led to significant interest in natural compounds. This guide provides a comparative overview of the anti-inflammatory efficacy of Gypenoside XLIX, a key saponin (B1150181) from Gynostemma pentaphyllum, against other well-researched natural compounds: Curcumin, Quercetin, and Resveratrol. The comparison is based on available experimental data, focusing on their mechanisms of action and quantitative efficacy in preclinical models.
Quantitative Efficacy Comparison
Direct comparison of the anti-inflammatory potency of these compounds is challenging due to the variability in experimental models and endpoints evaluated in the literature. The following table summarizes key quantitative data from various studies to provide a comparative perspective on their efficacy. It is important to note that the assays and cell types differ, reflecting the diverse mechanisms through which these compounds exert their effects.
| Compound | Assay | Cell Line | Stimulus | Endpoint | Result (IC₅₀ / EC₅₀) | Reference |
| This compound | PPAR-α Activation Assay | HEK293 | - | Luciferase Activity | EC₅₀: 10.1 µM | [1] |
| This compound | VCAM-1 Inhibition | HUVEC | TNF-α | VCAM-1 Promoter Activity | Conc. Dependent Inhibition (0-300 µM) | [2] |
| Curcumin | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | NO Production | IC₅₀: 11.0 µM | |
| Quercetin | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | NO Production | IC₅₀: 27 µM | |
| Resveratrol Derivative | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | NO Production | IC₅₀: 3.38 µM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC₅₀ indicates higher potency. EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates higher potency. LPS (Lipopolysaccharide); TNF-α (Tumor Necrosis Factor-alpha); HUVEC (Human Umbilical Vein Endothelial Cells); HEK293 (Human Embryonic Kidney 293 cells); RAW 264.7 (Murine macrophage cell line).
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of these natural compounds are mediated through the modulation of complex signaling networks. While they often converge on inhibiting central inflammatory regulators like NF-κB, their primary targets and upstream mechanisms can differ significantly.
This compound
This compound exhibits a distinct anti-inflammatory mechanism primarily through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1] Activation of PPAR-α interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. By activating PPAR-α, this compound prevents the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.[1] This leads to decreased expression of NF-κB target genes, including those encoding for adhesion molecules like VCAM-1, which are crucial for leukocyte recruitment during inflammation.[2]
Curcumin, Quercetin, and Resveratrol
These widely studied polyphenols are known to be multi-target agents, influencing a broader range of inflammatory pathways compared to the more specific action of this compound. Their primary shared mechanism is the potent inhibition of the NF-κB pathway. They can interfere with this pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB's nuclear translocation. Furthermore, they all modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, ERK), which are also critical for the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the quantitative data table.
In Vitro Nitric Oxide (NO) Inhibition Assay (RAW 264.7 Cells)
This assay is a standard method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Curcumin, Quercetin). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the negative control wells.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an aliquot of the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC₅₀ value is determined from the dose-response curve. A cell viability assay (e.g., MTT) is typically performed in parallel to ensure the observed inhibition is not due to cytotoxicity.
VCAM-1 Expression and Promoter Activity Assay (HUVECs)
This assay assesses a compound's ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in the recruitment of immune cells to the endothelium during inflammation.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Transfection (for Promoter Assay): For measuring promoter activity, HUVECs are transfected with a plasmid containing the VCAM-1 promoter region linked to a luciferase reporter gene (pVCAM-1-LUC).[2]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 0-300 µM) for a specified period before being stimulated with an inflammatory cytokine, typically Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for several hours.[2]
-
Analysis:
-
Promoter Activity: Cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of VCAM-1 gene transcription.[2]
-
Protein Expression: Cell surface expression of VCAM-1 is quantified using methods like flow cytometry or cell-based ELISA, with a fluorescently labeled anti-VCAM-1 antibody.
-
Conclusion
This compound, Curcumin, Quercetin, and Resveratrol are all potent natural anti-inflammatory compounds that show significant promise in preclinical models.
-
This compound demonstrates a targeted mechanism of action, primarily through the activation of PPAR-α, which subsequently inhibits the NF-κB pathway. This makes it a particularly interesting candidate for diseases where PPAR-α dysregulation is a contributing factor, such as in certain cardiovascular and metabolic inflammatory conditions. Its efficacy has been demonstrated in inhibiting the expression of key adhesion molecules like VCAM-1.
-
Curcumin, Quercetin, and Resveratrol act as broader-spectrum anti-inflammatory agents, targeting multiple key signaling cascades including NF-κB and MAPKs. Their ability to potently inhibit the production of inflammatory mediators like nitric oxide in macrophages highlights their strong, direct anti-inflammatory capacity.
For drug development professionals, the choice of compound may depend on the specific inflammatory pathology being targeted. The specific, PPAR-α-mediated action of this compound offers a potentially more targeted therapeutic strategy, while the multi-pathway inhibition by Curcumin, Quercetin, and Resveratrol may be beneficial in complex inflammatory conditions driven by multiple signaling aberrations. Further research, particularly head-to-head comparative studies using standardized assays, is necessary to fully elucidate their relative therapeutic potential.
References
A Comparative Guide to the Anti-Atherosclerotic Effects of Gypenoside XLIX and Leading Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-atherosclerotic properties of Gypenoside XLIX, a natural compound derived from Gynostemma pentaphyllum, with established and emerging therapeutic alternatives. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate an objective evaluation of these interventions.
Data Summary: this compound vs. Alternative Anti-Atherosclerotic Agents
The following tables summarize the quantitative effects of this compound and its comparators on key markers of atherosclerosis.
Table 1: Effects on Lipid Profile
| Treatment | Model/Study Population | Dosage | Duration | TC Reduction | TG Reduction | LDL-C Reduction | HDL-C Increase | Citation |
| This compound | ApoE-/- Mice (High-Fat Diet) | 100 mg/kg/day | 8 weeks | Significant | Significant | Significant | Significant | [1][2][3] |
| Gypenoside XVII | ApoE-/- Mice | Not Specified | Not Specified | Significant | No significant change | Significant | No significant change | [4] |
| Atorvastatin (B1662188) | Patients with ACS | 20 mg/day | 12 months | - | - | - | - | [5] |
| Evolocumab (PCSK9i) | Patients with chronic CAD on statin | 140 mg every 2 weeks | 2.2 years | - | - | ~59% | - | [6] |
| Alirocumab (PCSK9i) | Patients with ACS on rosuvastatin | 150 mg every 2 weeks | - | Significant | - | Significant | - | [7] |
| Ezetimibe + Atorvastatin | Patients with PCI | 10 mg/day + 20 mg/day | - | - | - | Greater than atorvastatin alone | - | [5] |
| Bempedoic Acid | Patients with hypercholesterolemia | 180 mg/day | 12 weeks | -9.9% | - | -15.1% | - | [8] |
| Bempedoic Acid + Ezetimibe + Atorvastatin | Patients with hypercholesterolemia | 180mg + 10mg + 20mg | - | - | - | ~60% | - | [9] |
TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; ACS: Acute Coronary Syndrome; PCI: Percutaneous Coronary Intervention.
Table 2: Effects on Atherosclerotic Plaque
| Treatment | Model/Study Population | Assessment Method | Duration | Plaque Area/Volume Reduction | Citation |
| This compound | ApoE-/- Mice (High-Fat Diet) | Oil Red O staining | 8 weeks | Significant reduction in aortic plaque | [1][2][10] |
| Gypenoside XVII | ApoE-/- Mice | Oil Red O staining | Not Specified | Substantial decrease in lipid deposition | [4] |
| Evolocumab (PCSK9i) | Patients with symptomatic CHD on statin | IVUS | 78 weeks | Induced regression of percent atheroma volume and total atheroma volume | [11] |
| Ezetimibe + Atorvastatin | Patients with ACS and stable angina | IVUS | - | Induced coronary plaque regression | [5] |
| Pitavastatin + Ezetimibe | Statin-naïve ACS patients | IVUS | - | Significant decrease in plaque volume (-2.9% to -13.9% in some studies) | [12] |
IVUS: Intravascular Ultrasound.
Table 3: Anti-Inflammatory and Other Mechanistic Effects
| Treatment | Key Mechanistic Finding | Model/Study Population | Citation | | :--- | :--- | :--- | | This compound | Regulates intestinal microbiota, decreases TMA-producing bacteria, increases butyrate-producing bacteria. | ApoE-/- Mice |[1][2][3] | | This compound | Activates PPAR-alpha, inhibiting VCAM-1 expression. | Human Endothelial Cells | | | Gypenosides | Activates PI3K/Akt/Bad signaling pathway to inhibit endothelial cell apoptosis. | ApoE-/- Mice |[13] | | Gypenosides | May regulate biological processes involving PGD2 and PGJ2. | ApoE-/- Mice |[14][15] | | Statins | Pleiotropic effects including modulation of inflammatory and immunologic processes. | General | | | PCSK9 Inhibitors | May have anti-inflammatory effects beyond LDL-lowering by lessening inflammatory response in the arterial wall. | Experimental and Clinical |[16][17] | | Bempedoic Acid | Reduces high-sensitivity C-reactive protein (hsCRP) levels. | Clinical Trials |[18][19][20] | | Ezetimibe | Inhibits platelet aggregation and activation. | Clinical |[5] |
TMA: Trimethylamine; PPAR-alpha: Peroxisome Proliferator-Activated Receptor alpha; VCAM-1: Vascular Cell Adhesion Molecule-1; PI3K/Akt/Bad: Phosphatidylinositol 3-kinase/Protein kinase B/Bcl-2-associated death promoter.
Experimental Protocols
Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are a standard model for studying atherosclerosis.[2]
-
Diet: A high-fat choline (B1196258) diet (HFCD) is administered to induce atherosclerosis.[2] A typical diet may consist of 21% fat and 1.25% cholesterol.
-
Duration: The specialized diet is typically provided for a period of 8 to 12 weeks to allow for the development of atherosclerotic plaques.[1]
-
Treatment Administration: this compound is administered orally, often by gavage, at a specified dosage (e.g., 100 mg/kg/day) for the duration of the high-fat diet feeding.[1]
Assessment of Atherosclerotic Plaque Area
-
Tissue Collection: At the end of the study period, mice are euthanized, and the aorta is dissected from the root to the iliac bifurcation.
-
Staining: The aorta is opened longitudinally, and the lipid-rich atherosclerotic plaques are visualized by staining with Oil Red O, which specifically stains neutral lipids.[10]
-
Quantification: The stained aortas are imaged, and the total aortic area and the plaque-covered area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is typically expressed as the percentage of the total aortic surface area covered by plaques.
Analysis of Serum Lipid Profile
-
Sample Collection: Blood samples are collected from the mice, typically via cardiac puncture or from the tail vein, after a period of fasting.
-
Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound Anti-Atherosclerotic Mechanisms
The anti-atherosclerotic effects of this compound are multifaceted, involving the regulation of gut microbiota, modulation of inflammatory pathways, and inhibition of oxidative stress.
Caption: Proposed mechanisms of this compound in ameliorating atherosclerosis.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the anti-atherosclerotic potential of a compound in a preclinical setting.
Caption: A standard preclinical experimental workflow for atherosclerosis research.
Logical Relationship of Therapeutic Targets in Atherosclerosis
This diagram illustrates the interplay of key pathological processes in atherosclerosis and where different therapeutic agents exert their effects.
Caption: Therapeutic intervention points in the pathogenesis of atherosclerosis.
References
- 1. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of Plaque Regression Bolsters Case for Combining Ezetimibe With Statin | tctmd.com [tctmd.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]
- 8. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of PCSK9 Inhibition on Coronary Atherosclerosis Regression of Nontarget Lesions after Primary Percutaneous Coronary Intervention in Acute Coronary Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential molecular mechanism underlying gypenoside amelioration of atherosclerosis in ApoE−/− mice: A multi-omics investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potential molecular mechanism underlying gypenoside amelioration of atherosclerosis in ApoE-/- mice: A multi-omics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ESC 365 [esc365.escardio.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Confirming the role of gypenoside XLIX in suppressing the IKKβ/NF-κB pathway
A comparative guide for researchers and drug development professionals on the role of Gypenoside XLIX in the context of IKKβ/NF-κB pathway inhibition.
This compound, a dammarane-type saponin (B1150181) isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a significant anti-inflammatory agent. Its therapeutic potential is largely attributed to its ability to suppress the IκB kinase β (IKKβ)/nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of the inflammatory response. This guide provides a comprehensive comparison of this compound with other known IKKβ/NF-κB inhibitors, supported by experimental data and detailed protocols to facilitate further research and drug development.
Comparative Analysis of IKKβ/NF-κB Inhibitors
| Compound | Type | Mechanism of Action on IKKβ/NF-κB Pathway | Reported Potency (IC50/EC50) | Cell/Assay System |
| This compound | Natural Product (Saponin) | Indirectly inhibits NF-κB activation, partly through a PPAR-α-dependent pathway. Molecular docking studies suggest a high binding affinity to IKKβ. | EC50: 10.1 µM (for PPAR-α activation) | HEK293 cells (PPAR-α luciferase reporter assay) |
| SC-514 | Synthetic | Selective and reversible ATP-competitive inhibitor of IKKβ. | IC50: < 5 µM | RANKL-induced osteoclastogenesis in RAW264.7 cells |
| Parthenolide | Natural Product (Sesquiterpene Lactone) | Directly inhibits IKKβ activity, preventing IκBα phosphorylation and degradation. | IC50: 2.53 - 3.47 µM (Cytotoxicity) | Gemcitabine-sensitive and -resistant pancreatic cancer cell lines |
Note: The provided potency values are context-dependent and may not represent direct IKKβ inhibitory activity. The EC50 for this compound reflects its activation of PPAR-α, an upstream regulator that can influence NF-κB signaling. The IC50 for SC-514 is for a downstream biological process regulated by NF-κB. The IC50 values for Parthenolide represent its cytotoxic effects, which may be, in part, attributed to its inhibition of the NF-κB pathway.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to validate IKKβ/NF-κB inhibition, the following diagrams are provided.
Caption: IKKβ/NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing IKKβ/NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and the inhibitory effect of compounds.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate peptide (e.g., IκBα-derived peptide)
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.1 mM Na₃VO₄)
-
Test compounds (this compound, SC-514, Parthenolide)
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the IKKβ substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding recombinant IKKβ enzyme to each well.
-
Start the phosphorylation reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of IKKβ inhibition for each compound concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB inducing agent (e.g., TNF-α or LPS)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB inducing agent (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity for each compound concentration and determine the IC50 value.
Western Blot for IκBα Degradation and p65 Nuclear Translocation
This technique assesses key events in the NF-κB signaling cascade.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
NF-κB inducing agent
-
Test compounds
-
Cell lysis buffer for cytoplasmic and nuclear fractions
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-p65, anti-β-actin for cytoplasmic loading control, anti-Lamin B1 for nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds and the NF-κB inducing agent for various time points.
-
For IκBα degradation: Lyse the whole cells and collect the total protein.
-
For p65 nuclear translocation: Fractionate the cells to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls to determine the relative changes in IκBα levels and the nuclear translocation of p65.
Conclusion
This compound demonstrates significant potential as a modulator of the IKKβ/NF-κB pathway. While its indirect mechanism of action through PPAR-α activation is a key finding, further studies employing direct enzymatic assays are warranted to fully elucidate its inhibitory profile and potency against IKKβ. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to explore the therapeutic applications of this compound and other novel anti-inflammatory agents targeting this critical signaling cascade.
Safety Operating Guide
Proper Disposal Procedures for Gypenoside XLIX
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information for the safe and compliant disposal of Gypenoside XLIX.
Core Disposal Principles
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration.[1] It is imperative that this compound is not disposed of in general waste or discharged into sewer systems.[1] Environmental contamination with this compound must be avoided.[1]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in suitable, closed containers that are properly labeled.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed chemical destruction facility.[1] Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal by a qualified vendor.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound should be triple-rinsed or subjected to an equivalent cleaning procedure.[1]
-
After thorough cleaning, the containers may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
-
Safety and Handling for Disposal
Adherence to proper safety protocols is crucial when handling this compound for disposal.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Handling Precautions:
-
Always handle this compound in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Ensure Adequate Ventilation and Remove Ignition Sources: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Utilize Personal Protective Equipment: Wear the appropriate PPE, including chemical impermeable gloves, to avoid contact with the skin and eyes and to prevent breathing in dust, mist, gas, or vapors.[1]
-
Containment and Cleanup:
-
Prevent further spillage or leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains.[1]
-
Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
-
Prompt Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Gypenoside XLIX
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with gypenoside XLIX. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. As this compound is a powder, the primary routes of exposure are inhalation and dermal contact. The following tables summarize the recommended PPE.
Table 1: Glove Compatibility for Solvents Used with this compound
| Solvent | Glove Material | Thickness | Breakthrough Time (minutes) | Rating |
| Dimethyl Sulfoxide (DMSO) | Nitrile | 5-mil or greater | < 1 | Not Recommended for prolonged contact. Change gloves immediately upon contact. |
| Methanol | Nitrile | 5-mil or greater | > 480 | Excellent |
| Ethanol | Nitrile | 5-mil or greater | > 480 | Excellent |
Note: For incidental splash protection with DMSO, double gloving with nitrile gloves is recommended.[1] Gloves should be changed immediately upon contamination.
Table 2: Respiratory Protection Standards
| Filter Type | NIOSH Rating | Filtration Efficiency | Use Case |
| N95 | N95 | ≥ 95% | For handling powders in a well-ventilated area or contained space. |
| FFP2 (EU Equivalent) | - | ≥ 94% | Similar protection to N95, suitable for handling powders. |
| P100 | P100 | ≥ 99.97% | Recommended when handling large quantities of powder or when a higher level of protection is desired. |
Note: A full-face respirator should be used if exposure limits are exceeded or if there is a risk of eye irritation.[2] Always perform a fit test before using a respirator.
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely handling this compound in a powdered form within a laboratory setting.
1. Preparation:
-
Designate a specific work area for handling this compound.
-
Ensure the work area is clean and free of clutter.
-
Line the work surface with absorbent, disposable bench paper.
-
Verify that a properly calibrated analytical balance is available, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
2. Weighing the Compound:
-
Don the appropriate PPE: lab coat, safety glasses with side shields, and nitrile gloves. For handling larger quantities, consider double gloving.
-
If weighing outside of a ventilated enclosure, a particulate respirator (N95 or higher) is mandatory.
-
To minimize dust generation, use a spatula to carefully transfer the powder to a tared weigh boat or container.
-
Avoid pouring the powder directly from the stock bottle.
-
Close the stock container immediately after use.
3. Dissolving the Compound:
-
Perform all dissolution steps within a chemical fume hood.
-
Slowly add the desired solvent to the vessel containing the weighed this compound to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to aid in dissolution. Keep the container capped during this process.
4. Post-Handling and Cleanup:
-
Wipe down the designated work area and any equipment used with a damp cloth.
-
Dispose of all contaminated disposable materials (e.g., bench paper, gloves, weigh boats) in a designated waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Operational and Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and disposable labware should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, leak-proof container for liquid chemical waste. Do not pour solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise for chemically contaminated items.
Disposal Procedure:
-
This compound is not currently classified as a hazardous waste. However, it is prudent to handle it as a chemical waste.
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and the primary solvent used.
-
Follow your institution's specific guidelines for the collection and disposal of chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
